molecular formula C36H43N7O3 B12375681 ASP6918

ASP6918

Cat. No.: B12375681
M. Wt: 621.8 g/mol
InChI Key: RTGLLUBINICLSG-UHFFFAOYSA-N
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Description

ASP6918 is a useful research compound. Its molecular formula is C36H43N7O3 and its molecular weight is 621.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H43N7O3

Molecular Weight

621.8 g/mol

IUPAC Name

1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40)

InChI Key

RTGLLUBINICLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C

Origin of Product

United States

Foundational & Exploratory

ASP6918: A Technical Guide to the Mechanism of Action of a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6918 is a potent and orally active covalent inhibitor specifically targeting the KRAS G12C mutation, a key driver in various solid tumors. By forming an irreversible bond with the mutant cysteine-12 residue, this compound locks the KRAS protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade, primarily the RAF-MEK-ERK (MAPK) pathway, leading to the inhibition of tumor cell proliferation and tumor growth. Preclinical data demonstrates that this compound exhibits potent biochemical and cellular activity, culminating in significant anti-tumor efficacy in in vivo models. This document provides a detailed overview of the mechanism of action, key experimental data, and the methodologies used to characterize this compound.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), it triggers multiple downstream effector pathways, most notably the MAPK pathway, which drives cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, causing the protein to be constitutively active and promoting uncontrolled cell growth.[1]

This compound was developed as a targeted covalent inhibitor that specifically addresses this oncogenic mutation.[2] Its mechanism of action can be summarized in two key steps:

  • Non-covalent Binding: this compound initially binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket. This binding is selective for the inactive, GDP-bound conformation of KRAS.

  • Covalent Bond Formation: Following initial binding, an acrylamide warhead on the this compound molecule forms a permanent, covalent bond with the thiol group of the mutant cysteine-12 residue.[2]

This irreversible binding traps the KRAS G12C protein in its inactive state, preventing it from participating in nucleotide exchange and activating downstream signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention by this compound.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP Nucleotide Cycling RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Mechanism of this compound in the KRAS G12C signaling pathway.

Quantitative Data Summary

This compound has demonstrated potent activity across biochemical and cellular assays, as well as significant anti-tumor efficacy in a preclinical animal model.

Table 1: In Vitro Activity of this compound
Assay TypeMetricValueCell Line / SystemReference
Biochemical AssayIC₅₀ (KRAS G12C Inhibition)28 nM (0.028 µM)Cell-free[3][4]
Cellular AssayIC₅₀ (pERK Inhibition)3.7 nMNCI-H1373[4]
Cellular AssayIC₅₀ (Cell Growth Inhibition)6.1 nM (0.0061 µM)NCI-H1373[3][4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NCI-H1373 is a human non-small cell lung cancer cell line with the KRAS G12C mutation.

Table 2: In Vivo Anti-Tumor Activity of this compound
Animal ModelDosing ScheduleDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
NCI-H1373 Xenograftp.o., daily for 13 days1027%[3]
NCI-H1373 Xenograftp.o., daily for 13 days2068%[3]
NCI-H1373 Xenograftp.o., daily for 13 days4049%[3]
NCI-H1373 Xenograftp.o., daily for 13 days6073%[3]

p.o. (per os) refers to oral administration. A xenograft model involves transplanting human tumor cells into an immunodeficient mouse.

Experimental Protocols

The characterization of this compound involved several key experiments. The following sections describe the detailed methodologies for these assays.

Cellular Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cells by 50% (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method for this purpose.

  • Principle: The assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal generated by a luciferase reaction is directly proportional to the number of viable cells.[3][5]

  • Protocol:

    • Cell Plating: NCI-H1373 cells are seeded into opaque-walled 96-well or 384-well microplates at a predetermined density and incubated to allow for cell attachment.

    • Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 72 hours).

    • Reagent Preparation: The CellTiter-Glo® Buffer is thawed and equilibrated to room temperature. The lyophilized Substrate is reconstituted with the Buffer to form the CellTiter-Glo® Reagent.[4]

    • Assay Execution: The plate is equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[2]

    • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[4][6]

    • Data Acquisition: Luminescence is read using a plate luminometer.

    • Data Analysis: The data are normalized to controls, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream node in the KRAS signaling pathway. The AlphaLISA® SureFire® Ultra™ assay is a sensitive, no-wash immunoassay suitable for this measurement.

  • Principle: This sandwich immunoassay uses two antibodies to detect phosphorylated ERK. Donor and Acceptor beads are brought into proximity when bound to the target protein, generating a chemiluminescent signal upon laser excitation.

  • Protocol:

    • Cell Culture and Treatment: NCI-H1373 cells are cultured in 96-well plates and treated with a dilution series of this compound for a specified duration.

    • Cell Lysis: The culture medium is removed, and cells are lysed by adding Lysis Buffer. The plate is agitated to ensure complete lysis.

    • Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well ProxiPlate.

    • Reagent Addition: A mixture of AlphaLISA Acceptor beads conjugated to an anti-pERK antibody and a biotinylated antibody against total ERK is added to the lysate.

    • Incubation: The plate is incubated to allow for antibody-protein binding.

    • Donor Bead Addition: Streptavidin-coated Donor beads are added, which bind to the biotinylated antibody. The plate is incubated in the dark.

    • Data Acquisition: The plate is read on an Alpha-enabled plate reader.

    • Data Analysis: The signal is normalized, and IC₅₀ values are determined by plotting the dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells (NCI-H1373) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

  • Protocol:

    • Animal Model: Female athymic nude mice (e.g., BALB/c nude) are used.[7] They are allowed to acclimate to the facility for at least one week.

    • Cell Implantation: NCI-H1373 cells are harvested during their exponential growth phase. A suspension of cells in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses (10, 20, 40, 60 mg/kg), while the control group receives the vehicle.[3]

    • Efficacy Evaluation: Treatment continues for a defined period (e.g., 13 days). Tumor volumes and body weights are monitored throughout the study.

    • Endpoint Analysis: At the end of the study, the Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatize Acclimatize Athymic Nude Mice Implant Subcutaneous Implantation of NCI-H1373 Cells Acclimatize->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Randomize Randomize Mice when Tumors Reach Target Size Monitor->Randomize Tumor Volume 100-200 mm³ Dosing Daily Oral Dosing (Vehicle or this compound) Randomize->Dosing ContinueMonitor Continue Monitoring Tumor Volume & Body Weight Dosing->ContinueMonitor Endpoint End of Study (e.g., Day 13) ContinueMonitor->Endpoint Calculate Calculate Tumor Growth Inhibition (TGI) Endpoint->Calculate

Caption: Workflow for the NCI-H1373 xenograft efficacy study.

References

The Structure-Activity Relationship of ASP6918: A Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, detailing the molecular interactions and chemical modifications that contribute to its high potency and selectivity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction

The KRAS protein, a GTPase, is a critical node in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1][2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, has been a particularly challenging target for therapeutic intervention.[3][4] this compound emerged from a structure-based drug design program aimed at developing covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state.[3][4]

Core Structure and Mechanism of Action

This compound is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative.[3] Its mechanism of action involves the formation of a covalent bond between the acrylamide warhead of the inhibitor and the thiol group of the cysteine-12 residue in the KRAS G12C protein.[3][4] This irreversible binding traps KRAS in its inactive, GDP-bound state, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).[5]

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of this compound.

KRAS_Pathway KRAS Signaling Pathway and this compound Inhibition cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Leads to This compound This compound This compound->KRAS_GDP Covalently binds and traps in inactive state

KRAS Signaling Pathway and this compound Inhibition.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a lead compound, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, to optimize its potency and pharmacokinetic properties.[3] The SAR exploration focused on substitutions on the quinazoline scaffold.[3]

Quantitative SAR Data

The following tables summarize the in vitro activity of this compound and its precursors.

CompoundModificationKRAS G12C Inhibition IC50 (µM)pERK Inhibition IC50 (nM)NCI-H1373 Cell Growth Inhibition IC50 (nM)
Lead Compound 1 --PotentPotent
This compound Optimized substituents on the quinazoline scaffold0.028[6][7][8]3.7[8]6.1[6][8]

In Vivo Efficacy

This compound has demonstrated significant dose-dependent tumor regression in preclinical xenograft models.[3][4]

NCI-H1373 Xenograft Model Data
Dose (mg/kg, p.o., daily for 13 days)Tumor Growth Inhibition (TGI) Rate (%)
1027[6]
2068[6]
4049[6]
6073[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Cell-Free KRAS G12C Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound against the KRAS G12C protein.

CellFree_Assay Workflow for Cell-Free KRAS G12C Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_KRAS Recombinant Human KRAS G12C Protein Incubation Incubate KRAS G12C with Test Compound Recombinant_KRAS->Incubation Test_Compound This compound or Derivative Test_Compound->Incubation Assay_Buffer Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) Assay_Buffer->Incubation Nucleotide_Exchange Initiate Nucleotide Exchange (e.g., add fluorescently labeled GTP analog) Incubation->Nucleotide_Exchange Fluorescence_Measurement Measure Fluorescence Signal over time Nucleotide_Exchange->Fluorescence_Measurement IC50_Calculation Calculate IC50 value from dose-response curve Fluorescence_Measurement->IC50_Calculation

Workflow for Cell-Free KRAS G12C Inhibition Assay.

Protocol:

  • Protein Preparation: Purified recombinant human KRAS G12C protein is pre-loaded with GDP.

  • Compound Incubation: The protein is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer for a defined period to allow for covalent bond formation.

  • Nucleotide Exchange Reaction: A fluorescently labeled GTP analog is added to the reaction mixture to initiate nucleotide exchange. The exchange of GDP for the fluorescent GTP is monitored.

  • Signal Detection: The increase in fluorescence, corresponding to the binding of the fluorescent GTP to uninhibited KRAS G12C, is measured using a plate reader.

  • Data Analysis: The rate of nucleotide exchange is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cellular pERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of KRAS.

Protocol:

  • Cell Culture: A KRAS G12C-mutant cell line (e.g., NCI-H1373) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using either Western blotting with specific antibodies or a quantitative ELISA.

  • Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The results are then normalized to the vehicle-treated control to generate a dose-response curve and calculate the IC50 value.

Cell Growth Inhibition Assay

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H1373) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compound for an extended period (e.g., 6 days).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.

  • Data Analysis: The cell viability data is normalized to the untreated control, and the IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Tumor Implantation: KRAS G12C-mutant human cancer cells (e.g., NCI-H1373) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once tumors reach a predetermined volume, the mice are randomized into vehicle control and treatment groups. The test compound (this compound) is administered orally at various doses for a defined treatment period.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

The development of this compound represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers. Through a systematic, structure-based drug design approach, key molecular features were identified and optimized to yield a potent, selective, and orally bioavailable covalent inhibitor. The comprehensive SAR data, coupled with detailed in vitro and in vivo experimental validation, underscores the therapeutic potential of this compound. This guide provides a foundational understanding of the critical structure-activity relationships that govern the efficacy of this promising clinical candidate.

References

An In-depth Technical Guide on the Covalent Binding of ASP6918 to KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of covalent binding, preclinical efficacy, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction to KRAS G12C and Covalent Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling.

The development of covalent inhibitors targeting the mutant cysteine at position 12 has been a significant breakthrough in treating KRAS G12C-driven cancers. These inhibitors form an irreversible covalent bond with the thiol group of the cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of tumor cell growth. This compound is a novel 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative that has demonstrated potent and selective covalent inhibition of KRAS G12C.

Quantitative Preclinical Data for this compound

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound
Assay TypeParameterValue (µM)Cell LineNotes
Cell-Free KRAS G12C InhibitionIC500.028-Measures direct inhibition of the KRAS G12C protein.
Cellular pERK InhibitionIC500.0037NCI-H1373Measures the inhibition of a key downstream signaling molecule in a KRAS G12C mutant cancer cell line.
Cell Growth InhibitionIC500.0061NCI-H1373Measures the effect on the proliferation of a KRAS G12C mutant cancer cell line over a 6-day incubation period.
Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Mouse Model
Dose (mg/kg, p.o., daily for 13 days)Tumor Growth Inhibition (TGI) Rate
1027%
2068%
4049%
6073%

Mechanism of Covalent Binding and Signaling Pathway

This compound functions by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This irreversible interaction is facilitated by a reactive acrylamide warhead on the this compound molecule. The binding occurs within the switch-II pocket of the GDP-bound state of KRAS G12C, effectively trapping the protein in its inactive conformation. This prevents the exchange of GDP for GTP, thereby abrogating the activation of downstream effector proteins such as RAF.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding TR_FRET_Workflow start Start prepare_reagents Prepare Reagents: - GDP-loaded KRAS G12C - Test Inhibitor (this compound) - GTPγS - Labeled Effector (e.g., RAF-RBD) - FRET Donor & Acceptor Antibodies start->prepare_reagents dispense_inhibitor Dispense serial dilutions of this compound into 384-well plate prepare_reagents->dispense_inhibitor add_kras Add GDP-loaded KRAS G12C dispense_inhibitor->add_kras incubate1 Incubate to allow non-covalent binding add_kras->incubate1 initiate_exchange Add GTPγS to initiate nucleotide exchange incubate1->initiate_exchange add_effector Add labeled RAF-RBD initiate_exchange->add_effector incubate2 Incubate to allow effector binding add_effector->incubate2 add_antibodies Add TR-FRET antibodies incubate2->add_antibodies incubate3 Incubate in the dark add_antibodies->incubate3 read_plate Read TR-FRET signal on plate reader incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze AlphaLISA_Workflow start Start seed_cells Seed NCI-H1373 cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow cell adherence seed_cells->incubate_adhere treat_inhibitor Treat cells with serial dilutions of this compound incubate_adhere->treat_inhibitor incubate_treat Incubate for a defined period (e.g., 2 hours) treat_inhibitor->incubate_treat lyse_cells Lyse cells to release intracellular proteins incubate_treat->lyse_cells transfer_lysate Transfer lysate to 384-well AlphaPlate lyse_cells->transfer_lysate add_acceptor Add AlphaLISA Acceptor beads and biotinylated anti-pERK antibody transfer_lysate->add_acceptor incubate1 Incubate at RT add_acceptor->incubate1 add_donor Add Streptavidin-coated Donor beads incubate1->add_donor incubate2 Incubate in the dark add_donor->incubate2 read_plate Read AlphaLISA signal on plate reader incubate2->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

ASP6918: A Deep Dive into Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 has emerged as a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various solid tumors. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound. By elucidating its mechanism of action, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades. The primary consequence of this inhibition is the suppression of tumor cell proliferation and the induction of antitumor activity.

Downstream Signaling Pathways

The KRAS protein is a critical node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth, survival, and differentiation. This compound, by inhibiting KRAS G12C, effectively dampens these pro-tumorigenic signaling axes.

RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is the most well-established downstream effector of KRAS signaling.[1] Upon activation, KRAS G12C recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, leading to their dimerization and activation. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation. This compound-mediated inhibition of KRAS G12C directly blocks this cascade, leading to a significant reduction in phosphorylated ERK (pERK) levels.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF Activates This compound This compound This compound->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes

Diagram 1: Inhibition of the RAF-MEK-ERK pathway by this compound.
PI3K-AKT-mTOR Pathway

While the MAPK pathway is a primary target, KRAS G12C also influences the PI3K-AKT-mTOR pathway, another critical regulator of cell growth, metabolism, and survival.[1] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and growth. The inhibition of KRAS G12C by this compound is expected to reduce the activity of this pathway, although the extent of this inhibition can be cell-type dependent, as PI3K can also be activated by other upstream signals like receptor tyrosine kinases (RTKs).

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane KRAS_G12C_GTP KRAS G12C (Active-GTP) PI3K PI3K KRAS_G12C_GTP->PI3K Activates This compound This compound This compound->KRAS_G12C_GTP Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Growth_Survival Cell Growth & Survival mTOR->Growth_Survival Promotes

Diagram 2: Modulation of the PI3K-AKT-mTOR pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.

Parameter Value Assay Condition
IC50 (KRAS G12C)0.028 µMBiochemical Assay
Table 1: In Vitro Potency of this compound.
Cell Line Parameter Value Assay Condition
NCI-H1373IC50 (Cell Growth)0.0061 µM6-day incubation
Table 2: Cellular Activity of this compound.
Dose (mg/kg, p.o.) Tumor Growth Inhibition (TGI) Animal Model
1027%NCI-H1373 Xenograft
2068%NCI-H1373 Xenograft
4049%NCI-H1373 Xenograft
6073%NCI-H1373 Xenograft
Table 3: In Vivo Antitumor Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.

Phospho-ERK (pERK) Inhibition Assay (ELISA-based)

This protocol describes a general method for quantifying pERK levels in cell lysates.

pERK_ELISA_Workflow Seed_Cells 1. Seed NCI-H1373 cells in 96-well plate Treat_this compound 2. Treat with this compound (various concentrations) Seed_Cells->Treat_this compound Lyse_Cells 3. Lyse cells to extract proteins Treat_this compound->Lyse_Cells ELISA 4. Perform pERK ELISA (sandwich ELISA format) Lyse_Cells->ELISA Detect_Signal 5. Add substrate and measure absorbance ELISA->Detect_Signal Analyze_Data 6. Calculate % inhibition and IC50 value Detect_Signal->Analyze_Data

Diagram 3: Workflow for pERK ELISA Assay.
  • Cell Seeding: Seed NCI-H1373 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK.

    • Incubate to allow binding of ERK to the antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes phosphorylated ERK (pERK).

    • Incubate to allow the formation of the antibody-pERK complex.

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash the plate.

  • Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of pERK inhibition relative to untreated controls and determine the IC50 value.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This protocol outlines a method for assessing cell viability based on ATP levels.

  • Cell Seeding: Seed NCI-H1373 cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

NCI-H1373 Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 NCI-H1373 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally (p.o.) daily at the desired doses (e.g., 10, 20, 40, 60 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 13 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent and selective inhibitor of KRAS G12C that demonstrates significant antitumor activity in preclinical models. Its primary mechanism of action involves the direct inhibition of the KRAS G12C mutant protein, leading to the suppression of downstream signaling through the RAF-MEK-ERK and, to a lesser extent, the PI3K-AKT-mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other KRAS G12C inhibitors. A thorough understanding of these downstream signaling pathways is crucial for designing effective therapeutic strategies and identifying potential mechanisms of resistance.

References

The KRAS G12C Inhibitor ASP6918: A Technical Overview of its Effect on pERK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. The KRAS protein is a key signaling molecule that, in its mutated form, is a driver of various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a common oncogenic driver. This compound has been developed to specifically target this mutant protein, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival. One of the primary and most well-established downstream pathways regulated by KRAS is the RAF-MEK-ERK (MAPK) signaling cascade. Phosphorylated ERK (pERK) is a key biomarker of the activity of this pathway. This technical guide provides an in-depth overview of the effect of this compound on pERK signaling, compiling available data and outlining relevant experimental protocols.

Mechanism of Action: Targeting the KRAS G12C Mutant to Inhibit pERK Signaling

The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to an accumulation of the active GTP-bound form. This constitutively active KRAS G12C then activates downstream effector proteins, most notably RAF kinases (ARAF, BRAF, and CRAF).

The activation of RAF initiates a phosphorylation cascade, where RAF phosphorylates and activates MEK1 and MEK2 (dual-specificity mitogen-activated protein kinase kinases). Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases) at specific threonine and tyrosine residues. This final phosphorylation event, resulting in pERK, is a critical step in the propagation of the signal.

pERK then translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival. By covalently binding to the cysteine residue of the KRAS G12C mutant, this compound locks the protein in an inactive conformation, preventing it from activating RAF and thereby inhibiting the entire downstream signaling cascade, which is ultimately observed as a reduction in pERK levels.[1][2]

KRAS_pERK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) Growth_Factor_Receptor->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP Active KRAS G12C (GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF Activation KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading This compound This compound This compound->KRAS_G12C_GTP Inhibition MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: KRAS G12C to pERK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on the Effect of this compound

While the primary literature describes this compound as having "potent cellular pERK inhibition," specific quantitative data such as the half-maximal inhibitory concentration (IC50) for pERK inhibition in cellular assays are not publicly available at the time of this writing. The available data focuses on the overall inhibitory effect on KRAS G12C and on cancer cell growth.

Table 1: In Vitro and In Vivo Activity of this compound

Assay TypeCell Line/ModelEndpointResultReference
KRAS G12C InhibitionBiochemical AssayIC500.028 µMMedchemExpress
Cell Growth InhibitionNCI-H1373 (KRAS G12C mutant)IC500.0061 µMMedchemExpress
Antitumor ActivityNCI-H1373 Xenograft Mouse ModelTumor Growth Inhibition (TGI)27% (10 mg/kg), 68% (20 mg/kg), 49% (40 mg/kg), 73% (60 mg/kg)MedchemExpress

Experimental Protocols

Detailed experimental protocols for the assessment of pERK levels following treatment with this compound have not been publicly released. However, based on standard methodologies used for other KRAS G12C inhibitors, the following protocols for Western Blotting and Immunohistochemistry can be considered representative.

Western Blotting for pERK Detection in Cell Lines

This protocol describes a general procedure for analyzing pERK levels in a KRAS G12C mutant cell line, such as NCI-H1373, after treatment with a KRAS inhibitor.

1. Cell Culture and Treatment:

  • Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

5. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal and/or the loading control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (NCI-H1373 + this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Quantification 10. Densitometry Analysis Detection->Quantification

Diagram 2: A representative workflow for Western Blot analysis of pERK.
Immunohistochemistry (IHC) for pERK in Xenograft Tumors

This protocol provides a general framework for assessing pERK levels in formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models.

1. Tumor Collection and Fixation:

  • At the end of the in vivo study, euthanize the mice and excise the NCI-H1373 xenograft tumors.

  • Fix the tumors in 10% neutral buffered formalin for 24 hours.

  • Transfer the fixed tumors to 70% ethanol.

2. Tissue Processing and Embedding:

  • Dehydrate the tissues through a series of graded ethanol solutions.

  • Clear the tissues with xylene.

  • Infiltrate and embed the tissues in paraffin wax.

3. Sectioning and Slide Preparation:

  • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Mount the sections on positively charged glass slides.

  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

4. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene.

  • Rehydrate the sections through a series of graded ethanol solutions to water.

5. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

6. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

  • Incubate the sections with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:100 dilution) overnight at 4°C.

  • Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

  • Wash the slides.

  • Incubate with a streptavidin-HRP conjugate.

  • Wash the slides.

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain the nuclei with hematoxylin.

7. Dehydration, Clearing, and Mounting:

  • Dehydrate the slides through graded ethanol solutions.

  • Clear the slides in xylene.

  • Mount a coverslip using a permanent mounting medium.

8. Imaging and Analysis:

  • Scan the slides using a digital slide scanner.

  • Analyze the images using image analysis software.

  • Quantify the pERK staining intensity and the percentage of positive cells, often expressed as an H-score. The H-score is calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0, 1+, 2+, 3+) and 'pi' is the percentage of cells stained at that intensity.

IHC_Workflow Tumor_Collection 1. Tumor Collection & Fixation Processing_Embedding 2. Tissue Processing & Embedding Tumor_Collection->Processing_Embedding Sectioning 3. Sectioning Processing_Embedding->Sectioning Deparaffinization_Rehydration 4. Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval 5. Antigen Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Staining 6. Staining (Primary Ab, Secondary Ab, DAB) Antigen_Retrieval->Staining Counterstaining 7. Counterstaining (Hematoxylin) Staining->Counterstaining Dehydration_Mounting 8. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis 9. Imaging & H-Score Analysis Dehydration_Mounting->Imaging_Analysis

Diagram 3: A representative workflow for Immunohistochemistry (IHC) analysis of pERK.

Conclusion

This compound is a promising KRAS G12C inhibitor that effectively suppresses the downstream MAPK signaling pathway, as evidenced by the potent inhibition of pERK. While detailed quantitative data and specific protocols for this compound are not yet widely available, the established methodologies for assessing pERK levels provide a robust framework for its continued preclinical and clinical development. Further publication of detailed experimental data will be crucial for a comprehensive understanding of the pharmacodynamics of this compound and for the design of future studies.

References

In Vitro Profile of ASP6918: A Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

ASP6918 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of the in vitro potency and efficacy of this compound, detailing its biochemical and cellular activities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.

Core Efficacy and Potency Data

The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays. The compound demonstrates high potency in inhibiting the KRAS G12C protein directly and shows significant efficacy in suppressing downstream signaling pathways and tumor cell growth.

Assay TypeMetricValue (nM)Cell Line / Conditions
Biochemical Potency
Cell-Free KRAS G12C InhibitionIC5028Cell-Free Assay
Cellular Potency & Efficacy
pERK InhibitionIC503.7NCI-H1373
Cell Growth InhibitionIC506.1NCI-H1373 (6-day assay)

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound Mechanism of Action in the KRAS Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are representative of standard industry practices for evaluating KRAS G12C inhibitors.

Cell-Free KRAS G12C Biochemical Assay

Objective: To determine the direct inhibitory activity of this compound on the KRAS G12C protein in a cell-free system. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay that measures the interaction of KRAS G12C with its effector protein, RAF.

Materials:

  • Recombinant Human KRAS G12C protein (GDP-loaded)

  • Recombinant Human SOS1 (catalytic domain)

  • GTP solution

  • Recombinant Human RAF1-RBD (RAS Binding Domain) fused to a tag (e.g., GST)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)

  • Fluorescently labeled GTP analog (e.g., d2-GTP)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of KRAS G12C protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the nucleotide exchange by adding 2 µL of a mix of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM). Incubate for 60 minutes at room temperature.

    • Stop the exchange reaction and detect active KRAS G12C by adding 2 µL of a detection mix containing RAF1-RBD-GST (final concentration ~20 nM), Anti-GST-Eu antibody, and d2-GTP.

  • Incubation and Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the KRAS pathway, in a cellular context.

Materials:

  • NCI-H1373 cells (KRAS G12C mutant)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well cell culture plates

  • This compound stock solution in DMSO

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed NCI-H1373 cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO for vehicle control) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of Lysis Buffer per well. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the IC50 value.

Cell Growth Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the proliferation of KRAS G12C mutant cancer cells.

Materials:

  • NCI-H1373 cells

  • Cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed NCI-H1373 cells in 96-well plates at a density of 1,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

  • Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays cluster_pERK pERK Inhibition cluster_growth Cell Growth Inhibition b1 Prepare this compound Dilution Series b2 Incubate with KRAS G12C Protein b1->b2 b3 Initiate Nucleotide Exchange (SOS1/GTP) b2->b3 b4 Detect Active KRAS (TR-FRET) b3->b4 b5 Calculate Biochemical IC50 b4->b5 c1 Seed NCI-H1373 Cells c2 Treat with this compound c1->c2 p1 Incubate (short-term) c2->p1 g1 Incubate (long-term) c2->g1 p2 Lyse Cells & Western Blot p1->p2 p3 Calculate pERK IC50 p2->p3 g2 Measure Viability (CellTiter-Glo) g1->g2 g3 Calculate Growth IC50 g2->g3

Caption: General experimental workflow for in vitro characterization of this compound.

Conclusion

This compound demonstrates potent and selective inhibition of the KRAS G12C mutant in both biochemical and cellular assays. Its ability to effectively block downstream signaling and inhibit the proliferation of KRAS G12C-driven cancer cells at low nanomolar concentrations underscores its potential as a therapeutic candidate. The provided data and protocols offer a solid foundation for further investigation and development of this compound.

Discovery and Synthesis of ASP6918: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, and for a long time, it was considered an "undruggable" target.[1] The discovery of inhibitors that can covalently bind to the mutant cysteine residue in KRAS G12C has marked a significant breakthrough in the treatment of solid tumors harboring this mutation.[1] this compound emerged from the optimization of a series of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives.[1] This guide details the preclinical data, experimental methodologies, and a representative synthesis of this promising therapeutic agent.

Preclinical Activity of this compound

This compound has demonstrated potent and selective activity against KRAS G12C mutant cancer cells in both in vitro and in vivo models.[1]

In Vitro Efficacy

The inhibitory activity of this compound was assessed in cell-based assays, demonstrating its potency against the KRAS G12C mutant cell line NCI-H1373.

Assay TypeCell LineMetricValue
Biochemical Assay-IC500.028 µM
Cell ViabilityNCI-H1373IC500.0061 µM
In Vivo Efficacy

The antitumor activity of this compound was evaluated in a xenograft mouse model using the NCI-H1373 cell line. Oral administration of this compound led to dose-dependent tumor regression.[1]

Animal ModelTreatmentDosageTumor Growth Inhibition (TGI)
NCI-H1373 XenograftThis compound (p.o., daily for 13 days)10 mg/kg27%
20 mg/kg68%
40 mg/kg49%
60 mg/kg73%

Mechanism of Action: KRAS G12C Signaling Pathway

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GTP Covalently Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures used for the characterization of KRAS G12C inhibitors.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a KRAS G12C mutant cancer cell line.

Materials:

  • NCI-H1373 human lung carcinoma cells (ATCC)

  • RPMI-1640 medium (Gibco)

  • Fetal Bovine Serum (FBS) (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Culture: NCI-H1373 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of this compound are prepared in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for 6 days at 37°C.

  • Viability Assessment: After the incubation period, the plates are equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

  • Four-week-old male nude mice (BALB/c nu/nu)

  • NCI-H1373 human lung carcinoma cells

  • Matrigel (Corning)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal housing and monitoring equipment

Methodology:

  • Cell Implantation: NCI-H1373 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered orally once daily for 13 consecutive days at the specified doses (10, 20, 40, and 60 mg/kg). The control group receives the vehicle only.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). The health of the animals is monitored throughout the study.

  • Endpoint and Analysis: At the end of the treatment period (or when tumors reach a predetermined size), the mice are euthanized. The tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed antitumor effects.

Representative Synthesis of this compound

The synthesis of this compound involves the coupling of a substituted quinazoline core with a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety. While the exact, multi-step synthesis is proprietary, a representative scheme based on the synthesis of similar covalent KRAS G12C inhibitors is presented below. The key step is the formation of the acrylamide warhead which covalently binds to the target cysteine.

Synthesis_Workflow cluster_synthesis Representative Synthesis of this compound Start Starting Materials: - Substituted Quinazoline - Boc-protected 2,7-diazaspiro[3.5]nonane Step1 Step 1: Coupling of Quinazoline and Diazaspiro-nonane Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Acryloyl Chloride Addition (Warhead Formation) Step2->Step3 This compound This compound Step3->this compound

References

ASP6918: A Technical Overview for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in a variety of solid tumors.[1][2] Developed by Astellas Pharma Inc., this small molecule demonstrates significant preclinical anti-tumor activity by selectively targeting the mutant cysteine-12 residue of the KRAS G12C protein.[1] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and representative experimental protocols to support further research and development efforts in the field of targeted cancer therapy.

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor, specifically and irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[3][4] In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cellular proliferation, survival, and differentiation.[4][5]

The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis.[3][4] this compound locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth.[1][4]

Signaling Pathway Diagram

KRAS_Pathway KRAS G12C Signaling Pathway Inhibition by this compound cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

Preclinical Data

This compound has demonstrated potent preclinical activity both in vitro and in vivo.[1][2]

In Vitro Activity
ParameterCell LineValueReference
IC50 (KRAS G12C Inhibition) -0.028 µM[2]
IC50 (Cell Growth Inhibition) NCI-H13730.0061 µM[2]
In Vivo Activity

The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using the NCI-H1373 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.[1][2]

Animal ModelTreatmentDosingTumor Growth Inhibition (TGI)Reference
NCI-H1373 XenograftThis compound10 mg/kg, p.o., daily for 13 days27%[2]
NCI-H1373 XenograftThis compound20 mg/kg, p.o., daily for 13 days68%[2]
NCI-H1373 XenograftThis compound40 mg/kg, p.o., daily for 13 days49%[2]
NCI-H1373 XenograftThis compound60 mg/kg, p.o., daily for 13 days73%[2]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of KRAS G12C inhibitors like this compound. These are based on standard methodologies and the available information on this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12C mutant cancer cell lines.

Workflow Diagram:

Cell_Proliferation_Workflow Workflow for In Vitro Cell Proliferation Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed NCI-H1373 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add serial dilutions of this compound incubate_24h->add_drug incubate_6d Incubate for 6 days add_drug->incubate_6d add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate_6d->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50

Caption: A typical workflow for an in vitro cell proliferation assay.

Detailed Methodology:

  • Cell Culture: NCI-H1373 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is serially diluted to the desired concentrations. The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 6 days.[2]

  • Viability Assessment: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

In Vivo Xenograft Model

This protocol describes a typical subcutaneous xenograft model to assess the anti-tumor activity of this compound in vivo.

Workflow Diagram:

Xenograft_Workflow Workflow for In Vivo Xenograft Study cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant_cells Subcutaneously implant NCI-H1373 cells into flank of nude mice monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups when tumors reach ~100-200 mm³ monitor_growth->randomize administer_drug Administer this compound or vehicle (p.o., daily for 13 days) randomize->administer_drug measure_tumors Measure tumor volume and body weight regularly administer_drug->measure_tumors euthanize Euthanize mice at study endpoint measure_tumors->euthanize Endpoint criteria met excise_tumors Excise and weigh tumors euthanize->excise_tumors calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise_tumors->calculate_tgi

Caption: A standard workflow for an in vivo xenograft tumor model study.

Detailed Methodology:

  • Animal Model: Four-week-old male nude mice are used for the study.[2]

  • Cell Implantation: NCI-H1373 cells are harvested and resuspended in a suitable medium (e.g., Matrigel). A suspension containing approximately 5 x 106 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored using caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral administration. The treatment groups receive the specified doses (e.g., 10, 20, 40, 60 mg/kg) daily for 13 days.[2] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Future Directions

The potent and specific preclinical activity of this compound against KRAS G12C-mutant tumors positions it as a promising candidate for further development. While clinical trial data for this compound is not yet publicly available, the clinical validation of other KRAS G12C inhibitors provides a strong rationale for its progression into clinical studies.[5][6] Future research should focus on establishing the safety, tolerability, and pharmacokinetic profile of this compound in human subjects, as well as exploring potential combination therapies to overcome resistance mechanisms. The investigation of this compound in various KRAS G12C-mutated solid tumors beyond non-small cell lung cancer is also a critical next step.

References

Preclinical Data for ASP6918: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a mutation commonly found in various solid tumors.[1][2][3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical profile of this compound.

Mechanism of Action

This compound selectively targets the cysteine residue of the KRAS G12C mutant protein.[3] By covalently binding to this residue, this compound locks the KRAS protein in an inactive, GDP-bound state.[4] This prevents the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival, most notably the MAPK pathway.[4][5] A key indicator of this pathway's inhibition is the suppression of phosphorylated extracellular signal-regulated kinase (pERK).[2][6]

KRAS G12C Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention by this compound.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: KRAS G12C signaling pathway and inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vitro Activity
Assay TypeCell LineParameterValue (µM)Reference
Cell-Free Assay-IC500.028[1]
Cell Growth InhibitionNCI-H1373IC500.0061[1]
pERK InhibitionNCI-H1373IC500.0037[6]
In Vivo Efficacy: NCI-H1373 Xenograft Model
Dose (mg/kg)AdministrationDosing ScheduleTumor Growth Inhibition (TGI)Reference
10Oral (p.o.)Daily for 13 days27%[1]
20Oral (p.o.)Daily for 13 days68%[1]
40Oral (p.o.)Daily for 13 days49%[1]
60Oral (p.o.)Daily for 13 days73%[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Cell Growth Inhibition Assay

This protocol describes a typical luminescence-based cell viability assay to determine the IC50 value of a test compound.

Cell_Proliferation_Assay start Start seed_cells Seed NCI-H1373 cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of this compound adhere->treat incubate Incubate for 6 days treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell growth inhibition assay.

Protocol Details:

  • Cell Seeding: NCI-H1373 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 6 days.[1]

  • Viability Measurement: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Western Blot for pERK Inhibition

This protocol outlines the steps to assess the inhibition of ERK phosphorylation in response to this compound treatment.

Western_Blot_Workflow start Start treat_cells Treat NCI-H1373 cells with This compound at various concentrations start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-pERK, anti-total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity and determine pERK inhibition detect->analyze end End analyze->end

Caption: Western blot workflow for pERK inhibition analysis.

Protocol Details:

  • Cell Treatment: NCI-H1373 cells are treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to the level of total ERK to determine the extent of inhibition.

In Vivo NCI-H1373 Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.

Xenograft_Model start Start inject_cells Subcutaneously inject NCI-H1373 cells into nude mice start->inject_cells tumor_growth Allow tumors to grow to a pre-determined size inject_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound orally (daily for 13 days) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end_study End of study, collect tumors for further analysis monitor->end_study end End end_study->end

Caption: Experimental workflow for the NCI-H1373 xenograft model.

Protocol Details:

  • Animal Model: Four-week-old male nude mice are used for this model.[1]

  • Cell Implantation: NCI-H1373 cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume, after which the mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: this compound is administered orally at doses of 10, 20, 40, and 60 mg/kg, once daily for 13 days.[1]

  • Monitoring and Endpoint: Tumor volume and body weight are monitored regularly throughout the study. The primary endpoint is tumor growth inhibition (TGI), which is calculated at the end of the treatment period.

Pharmacokinetics and Toxicology

As of the date of this document, specific preclinical pharmacokinetic and toxicology data for this compound are not publicly available. The available literature describes this compound as having "good potency and oral activity," which suggests favorable pharmacokinetic properties, but quantitative data on parameters such as Cmax, Tmax, half-life, and bioavailability have not been disclosed.[3] Similarly, no specific preclinical toxicology studies for this compound have been published.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibitory activity against the KRAS G12C mutation. The compound effectively inhibits cell growth in KRAS G12C-mutant cancer cells and leads to significant tumor growth inhibition in a xenograft mouse model. The mechanism of action, involving the suppression of the MAPK signaling pathway, is well-supported by the available data. While the current preclinical package is promising, further disclosure of pharmacokinetic and toxicology data will be crucial for a complete assessment of the compound's clinical potential.

References

An In-Depth Technical Guide to ASP6918 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for ASP6918, a potent and orally active covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of this compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers. The G12C mutation, in particular, has been a focus of drug development due to the presence of a cysteine residue that can be covalently targeted. This compound is a novel inhibitor that covalently binds to the cysteine-12 of KRAS G12C, locking the protein in its inactive, GDP-bound state.[1] This guide summarizes the available quantitative data on this compound's activity, details the experimental protocols for key target engagement assays, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Assay Conditions Reference
In Vitro Activity (IC50) 0.028 µMCell-free assay[2]
pERK Inhibition (IC50) 3.7 nMNCI-H1373 cells[3]
Cell Growth Inhibition (IC50) 0.0061 µM (6.1 nM)NCI-H1373 cells (6 days)[2][3]

Table 1: In Vitro and Cellular Activity of this compound

Dose (mg/kg, p.o.) Tumor Growth Inhibition (TGI) Xenograft Model Dosing Schedule Reference
1027%NCI-H1373Daily for 13 days[2]
2068%NCI-H1373Daily for 13 days[2]
4049%NCI-H1373Daily for 13 days[2]
6073%NCI-H1373Daily for 13 days[2]

Table 2: In Vivo Antitumor Activity of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by targeting the constitutively active KRAS G12C mutant protein. By covalently binding to cysteine-12, it locks KRAS in an inactive state, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Figure 1: this compound Mechanism of Action in the KRAS Signaling Pathway.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the target engagement of covalent KRAS G12C inhibitors like this compound.

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) is a powerful tool to confirm the covalent binding of an inhibitor to its target and to quantify the extent of target engagement.

This method analyzes the entire protein-inhibitor complex to confirm covalent bond formation.

Protocol:

  • Protein and Inhibitor Preparation:

    • Prepare a solution of purified recombinant KRAS G12C protein (e.g., 2-10 µM in an appropriate assay buffer such as 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Add this compound to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor). Include a vehicle-only (DMSO) control.

    • Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Sample Preparation for MS:

    • Quench the reaction if necessary (e.g., by adding 0.1% formic acid).

    • Desalt the samples using a suitable method, such as a C4 ZipTip.

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.

  • Data Analysis:

    • Deconvolute the raw data to obtain the uncharged mass of the protein species.

    • A mass shift corresponding to the molecular weight of this compound in the treated samples compared to the control confirms covalent binding.

Intact_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Purified KRAS G12C Incubation Incubate Protein + Inhibitor Protein->Incubation Inhibitor This compound Inhibitor->Incubation Desalt Desalt Sample Incubation->Desalt LCMS Intact Protein LC-MS Desalt->LCMS Deconvolution Data Deconvolution LCMS->Deconvolution Result Confirm Mass Shift Deconvolution->Result

Figure 2: Workflow for Intact Protein Mass Spectrometry Analysis.

This approach identifies the specific binding site and quantifies the percentage of the target protein that is bound by the inhibitor in a complex biological sample.

Protocol:

  • Cell Culture and Treatment:

    • Culture KRAS G12C mutant cells (e.g., NCI-H1373) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the cells to extract total protein.

    • Quantify the protein concentration of the lysates (e.g., using a BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide (IAA) (20 mM final concentration) and incubating in the dark for 30 minutes. This step caps any unmodified Cys12 residues.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Sample Cleanup:

    • Desalt the peptide mixture using C18 StageTips or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying the mass of this compound as a variable modification on cysteine.

    • Quantify the relative abundance of the this compound-modified Cys12-containing peptide versus the unmodified (IAA-capped) peptide to determine target occupancy.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the precipitated protein by centrifugation.

  • Detection and Analysis:

    • Analyze the amount of soluble KRAS G12C protein in each sample at each temperature using Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_detection Detection & Analysis Cells Culture KRAS G12C Cells Treatment Treat with this compound or Vehicle Cells->Treatment Harvest Harvest & Resuspend Cells Treatment->Harvest Heat Heat Aliquots across a Temperature Gradient Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble & Precipitated Protein Lyse->Centrifuge Western Analyze Soluble Fraction (Western Blot / ELISA) Centrifuge->Western Plot Plot Melting Curve Western->Plot Result Thermal Shift Indicates Target Engagement Plot->Result

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
pERK Inhibition Assay (Western Blot)

This assay measures the inhibition of downstream signaling from KRAS G12C by quantifying the levels of phosphorylated ERK (pERK).

Protocol:

  • Cell Culture and Treatment:

    • Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of inhibition.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the target engagement studies for this compound. The quantitative data demonstrates its potent and specific activity against the KRAS G12C mutant in both in vitro and in vivo settings. The detailed experimental protocols offer a foundation for researchers to design and execute their own studies on covalent KRAS G12C inhibitors. The visual diagrams of the signaling pathway and experimental workflows serve to clarify the complex biological and technical aspects of this research. This guide is intended to be a valuable resource for the scientific community engaged in the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Crystallography and Characterization of ASP6918 with KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis and preclinical characterization of ASP6918, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling pathways, and the G12C mutation is a key driver in a significant portion of human cancers, including non-small cell lung cancer. This compound has emerged as a promising therapeutic agent, and understanding its interaction with the target protein at an atomic level is crucial for further drug development and optimization.

This document details the structural basis of this compound's interaction with KRAS G12C, summarizes its biochemical and cellular activity, and provides representative experimental protocols for its characterization.

Crystallographic Analysis of an this compound Precursor with KRAS G12C

The structure-based design of this compound was informed by the co-crystal structure of a precursor compound with KRAS G12C. The crystallographic data for a closely related inhibitor from Astellas Pharma, the developers of this compound, has been deposited in the Protein Data Bank (PDB) and provides critical insights into the binding mode of this class of inhibitors.

Table 1: Crystallographic Data for KRAS G12C in Complex with an Astellas Inhibitor

ParameterValue
PDB ID8X6R[1]
ResolutionNot specified in provided results
Space GroupNot specified in provided results
MethodX-RAY DIFFRACTION[1]
OrganismHomo sapiens[1]
Expression SystemEscherichia coli[1]
Mutation(s)G12C[1]

The crystal structure reveals that the inhibitor covalently binds to the mutant cysteine at position 12 (Cys12) of KRAS G12C. This covalent modification occurs in a shallow pocket on the protein surface, known as the Switch-II pocket (S-IIP), which is accessible when KRAS is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitor locks KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and selective inhibition of KRAS G12C in biochemical and cellular assays. Its activity is characterized by a low nanomolar IC50 value against the mutant protein and potent suppression of downstream signaling pathways in KRAS G12C-mutant cancer cell lines.

Table 2: In Vitro Activity of this compound

AssayParameterValueCell LineReference
Cell-free KRAS G12C InhibitionIC5028 nM-[2]
pERK InhibitionIC503.7 nMNCI-H1373[2]
Cell Growth InhibitionIC506.1 nMNCI-H1373[2]

Table 3: In Vivo Antitumor Activity of this compound

Animal ModelDosageAdministrationTumor Growth Inhibition (TGI)Reference
NCI-H1373 Xenograft10-60 mg/kgp.o.Dose-dependent[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->Inhibition Inhibition->KRAS_GDP Covalent Binding

KRAS signaling pathway and the point of inhibition by this compound.

Crystallography_Workflow Expression KRAS G12C Protein Expression & Purification Complex Co-complex Formation (KRAS G12C + this compound) Expression->Complex Crystallization Crystallization Screening & Optimization Complex->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Analysis Structural Analysis (Binding Mode) Structure_Determination->Analysis

Experimental workflow for KRAS G12C crystallography.

Experimental Protocols

The following are representative protocols for the expression, purification, and crystallographic analysis of KRAS G12C in complex with an inhibitor, as well as for the biochemical and cellular assays used to characterize its activity. These protocols are based on established methods in the field.

I. Protein Expression and Purification of KRAS G12C
  • Expression: The human KRAS G12C gene (residues 1-169) is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag and transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole. The His-tag is cleaved by incubation with TEV protease overnight at 4°C. The cleaved protein is further purified by size-exclusion chromatography.

II. Crystallization of the KRAS G12C-Inhibitor Complex
  • Complex Formation: Purified KRAS G12C is incubated with a 3-fold molar excess of the inhibitor (dissolved in DMSO) overnight at 4°C to ensure covalent modification.

  • Crystallization: The protein-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization is performed using the hanging drop vapor diffusion method at 20°C by mixing the complex with an equal volume of reservoir solution. Typical crystallization conditions for KRAS G12C complexes involve precipitants such as PEGs and salts at various pH ranges.

III. X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined structure of KRAS G12C as a search model. The inhibitor is modeled into the electron density, and the structure is refined using software such as PHENIX and Coot.

IV. Biochemical Assay: TR-FRET for KRAS G12C/SOS1 Interaction
  • Principle: This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and the guanine nucleotide exchange factor (GEF) SOS1.

  • Protocol:

    • KRAS G12C protein is incubated with the test compound.

    • A mixture of GTP and a fluorescently labeled GTP analog is added along with the catalytic domain of SOS1 to initiate nucleotide exchange.

    • The interaction of the now GTP-bound KRAS G12C with a labeled effector protein (e.g., RAF1-RBD) is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Inhibition of the TR-FRET signal indicates that the compound has locked KRAS G12C in the inactive GDP-bound state.

V. Cellular Assay: pERK Inhibition Western Blot
  • Principle: This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation of ERK.

  • Protocol:

    • KRAS G12C mutant cells (e.g., NCI-H1373) are seeded in 6-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phospho-ERK (pERK) and total ERK, followed by HRP-conjugated secondary antibodies.

    • The signal is detected by chemiluminescence, and the ratio of pERK to total ERK is quantified.

VI. Cellular Assay: Cell Viability (CellTiter-Glo®)
  • Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • NCI-H1373 cells are seeded in 96-well plates and incubated overnight.

    • Cells are treated with a serial dilution of the inhibitor for 72 hours.

    • CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • The IC50 value is calculated from the dose-response curve.

This guide provides a foundational understanding of the crystallographic and preclinical characterization of this compound. The detailed structural information and robust preclinical data highlight its potential as a targeted therapy for KRAS G12C-driven cancers. The provided protocols offer a framework for the continued investigation and development of this and other next-generation KRAS inhibitors.

References

ASP6918: A Covalent KRAS G12C Inhibitor for Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in non-small cell lung cancer (NSCLC). This landscape has shifted with the advent of covalent inhibitors that specifically target the mutant cysteine-12 residue. ASP6918 has emerged as a potent and orally active KRAS G12C inhibitor, demonstrating significant anti-tumor activity in preclinical NSCLC models. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies, to support further research and development in this critical area of oncology.

Core Data Summary

In Vitro Efficacy

This compound exhibits potent and specific activity against the KRAS G12C mutant NSCLC cell line, NCI-H1373. The inhibitor demonstrates significant cell growth inhibition as detailed in the table below.

Cell LineAssay TypeEndpointValue (µM)
NCI-H1373Cell Growth InhibitionIC500.0061[1]
Biochemical AssayKRAS G12C InhibitionIC500.028[1]
In Vivo Efficacy

Oral administration of this compound leads to dose-dependent tumor regression in a xenograft mouse model using the NCI-H1373 cell line.[2] The key findings from this in vivo study are summarized below.

Animal ModelDosing RegimenDose (mg/kg)Tumor Growth Inhibition (TGI)
NCI-H1373 XenograftOral, daily for 13 days1027%[1]
NCI-H1373 XenograftOral, daily for 13 days2068%[1]
NCI-H1373 XenograftOral, daily for 13 days4049%[1]
NCI-H1373 XenograftOral, daily for 13 days6073%[1]

Mechanism of Action and Signaling Pathway

This compound is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative that functions as a covalent inhibitor of the KRAS G12C mutant protein.[2] It specifically and irreversibly binds to the mutant cysteine residue at position 12 (Cys12) of the KRAS G12C protein.[2] This covalent binding locks the KRAS protein in its inactive, GDP-bound state.[3][4] By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival, most notably the MAPK/ERK pathway.[1][3] The inhibition of this pathway is evidenced by a reduction in the phosphorylation of ERK (pERK).[2]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_G12C_GDP KRAS G12C (Inactive-GDP) GEF->KRAS_G12C_GDP GTP GDP KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF This compound This compound This compound->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

This compound Mechanism of Action

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12C mutant NSCLC cells.

Cell Line: NCI-H1373 (human non-small cell lung cancer cell line with KRAS G12C mutation).

Methodology:

  • NCI-H1373 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for 6 days.[1]

  • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • The resulting data are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of NSCLC.

Animal Model: Four-week-old male nude mice.[1]

Methodology:

  • NCI-H1373 cells are harvested and suspended in an appropriate medium (e.g., a mixture of Matrigel and PBS).

  • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally, once daily, for 13 consecutive days at doses of 10, 20, 40, and 60 mg/kg.[1]

  • Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the treatment period, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

In_Vivo_Workflow Cell_Culture 1. NCI-H1373 Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Vehicle Vehicle Control (p.o.) Randomization->Vehicle ASP6918_10 This compound 10 mg/kg (p.o.) Randomization->ASP6918_10 ASP6918_20 This compound 20 mg/kg (p.o.) Randomization->ASP6918_20 ASP6918_40 This compound 40 mg/kg (p.o.) Randomization->ASP6918_40 ASP6918_60 This compound 60 mg/kg (p.o.) Randomization->ASP6918_60 Monitoring 5. Monitor Tumor Volume & Body Weight Randomization->Monitoring Analysis 6. Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis

In Vivo Efficacy Study Workflow

Conclusion

This compound is a promising, orally bioavailable covalent inhibitor of KRAS G12C that demonstrates potent in vitro and in vivo anti-tumor activity in NSCLC models. The data presented in this guide highlight its potential as a therapeutic agent for this patient population. The provided experimental protocols offer a framework for the continued preclinical evaluation of this compound and other KRAS G12C inhibitors. Further research is warranted to explore its efficacy in combination with other targeted therapies and to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ASP6918, a KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the activity of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows to guide researchers in setting up robust experiments.

Introduction to this compound and its Mechanism of Action

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central regulator of cell growth, differentiation, and survival. Activating mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The specific G12C mutation, where a glycine residue at codon 12 is substituted with a cysteine, leads to a constitutively active KRAS protein, promoting uncontrolled cell proliferation through downstream signaling pathways like the MAPK and PI3K/AKT cascades.

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue of the KRAS G12C protein. By forming an irreversible bond, this compound locks KRAS G12C in an inactive, GDP-bound state.[1] This prevents the protein from engaging with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Biochemical Assay Metric Value Conditions
KRAS G12C InhibitionIC500.028 µMCell-free assay[1][3]
Cell-Based Assays Metric Value Cell Line Conditions
Cell Growth InhibitionIC500.0061 µM (6.1 nM)NCI-H13736-day incubation[1][3]
pERK InhibitionIC503.7 nMNCI-H1373Not specified

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the KRAS signaling pathway and the general workflow for its in vitro evaluation.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 recruits KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & locks in inactive state

KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays biochem_assay KRAS G12C Nucleotide Exchange Assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem cell_culture Culture KRAS G12C mutant cells (e.g., NCI-H1373) viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay perk_assay pERK Western Blot cell_culture->perk_assay ic50_cell Determine Cell Growth Inhibition IC50 viability_assay->ic50_cell ic50_perk Determine pERK Inhibition IC50 perk_assay->ic50_perk start This compound (Test Compound) start->biochem_assay start->cell_culture

General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, which is a key step in its activation.

Objective: To determine the biochemical IC50 value of this compound against KRAS G12C.

Materials:

  • Recombinant human KRAS G12C protein (GDP-bound)

  • SOS1 protein (catalytic domain), a guanine nucleotide exchange factor (GEF)

  • BODIPY-FL-GTP (fluorescent GTP analog)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Reaction Mixture: In each well of the 384-well plate, add the following components:

    • KRAS G12C protein (final concentration, e.g., 100 nM)

    • This compound at various concentrations or vehicle control (DMSO)

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for covalent binding of this compound to KRAS G12C.

  • Initiation of Exchange Reaction: Add a mixture of SOS1 (final concentration, e.g., 20 nM) and BODIPY-FL-GTP (final concentration, e.g., 200 nM) to each well to start the nucleotide exchange reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation/Emission: ~485/520 nm) over time (e.g., every 30 seconds for 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial rate of the reaction for each this compound concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability (CellTiter-Glo® Assay)

This assay determines the effect of this compound on the viability of cancer cells harboring the KRAS G12C mutation.

Objective: To determine the IC50 value of this compound for cell growth inhibition.

Materials:

  • NCI-H1373 cell line (KRAS G12C mutant)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, clear-bottom, white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count NCI-H1373 cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of Downstream Signaling (pERK Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Objective: To determine the IC50 value of this compound for the inhibition of ERK phosphorylation.

Materials:

  • NCI-H1373 cell line

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed NCI-H1373 cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples.

    • Denature the protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

References

Application Notes and Protocols for ASP6918 in the NCI-H1373 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ASP6918, a potent and selective covalent inhibitor of KRAS G12C, in experiments involving the NCI-H1373 human lung adenocarcinoma cell line. This cell line harbors the specific KRAS G12C mutation, making it a relevant model for studying the efficacy and mechanism of action of this targeted therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K-AKT-mTOR pathways. This compound is an investigational, orally active small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state. This targeted inhibition is designed to block oncogenic signaling and suppress tumor growth.

The NCI-H1373 cell line, derived from a 56-year-old male with adenocarcinoma of the lung, is characterized by an epithelial-like morphology and harbors the KRAS G12C mutation.[1] This makes it an ideal in vitro model for evaluating the cellular effects of KRAS G12C inhibitors like this compound.

Mechanism of Action of this compound

This compound functions as a covalent inhibitor of the KRAS G12C mutant protein. The underlying mechanism involves the acrylamide moiety of this compound forming a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS protein. This binding occurs within the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state. By forming this irreversible bond, this compound effectively traps KRAS G12C in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and the subsequent exchange of GDP for GTP. This blockade of the nucleotide cycle inhibits the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, leading to a reduction in cell proliferation and tumor growth.[2]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK RTK KRAS_GDP KRAS G12C (GDP) Inactive RTK->KRAS_GDP GEF (SOS1) KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding (Inhibition) Subculture_Workflow start Confluent NCI-H1373 Cells remove_medium Remove Medium start->remove_medium rinse_pbs Rinse with PBS remove_medium->rinse_pbs add_trypsin Add Trypsin-EDTA rinse_pbs->add_trypsin incubate Incubate at 37°C add_trypsin->incubate observe Observe Cell Detachment incubate->observe neutralize Neutralize with Complete Medium observe->neutralize resuspend Resuspend Cells neutralize->resuspend split Split Cells into New Flasks resuspend->split incubate_new Incubate at 37°C, 5% CO2 split->incubate_new end New Subcultures incubate_new->end Western_Blot_Workflow start Treat NCI-H1373 with this compound cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Membrane Stripping detection->stripping quantification Densitometry & Analysis detection->quantification reprobe Re-probe with Total ERK Antibody stripping->reprobe reprobe->secondary_ab end Results quantification->end

References

Application Notes and Protocols for ASP6918 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in various solid tumors, including non-small cell lung cancer.[1][2] Preclinical evaluation of this compound in xenograft mouse models is a critical step in its development as a potential therapeutic agent. This document provides a detailed protocol for establishing and utilizing an NCI-H1373 xenograft mouse model to assess the in vivo efficacy of this compound. The NCI-H1373 cell line harbors the KRAS G12C mutation, making it a relevant model for studying the effects of this targeted inhibitor.[1][2]

Mechanism of Action

This compound functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS G12C protein.[2] This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]

Signaling Pathway

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Signal KRAS_GDP KRAS G12C (Inactive - GDP) GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Cell Culture

  • Cell Line: NCI-H1373 (human non-small cell lung cancer)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells when they reach 70-80% confluency.

2. Animal Model

  • Species: Athymic Nude Mice (e.g., BALB/c nu/nu)

  • Age: 4-6 weeks old at the time of inoculation.[4][5]

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Tumor Implantation

  • Cell Preparation:

    • Harvest NCI-H1373 cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel.[6]

    • The final cell concentration should be 3 x 10^7 cells/mL.

  • Injection:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.[6]

4. This compound Administration

  • Tumor Growth Monitoring:

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[4][7]

    • Initiate treatment when tumors reach an average volume of approximately 100-200 mm³.

  • Drug Preparation and Dosing:

    • Prepare a formulation of this compound suitable for oral gavage. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.

    • Administer this compound daily via oral gavage at the desired doses (e.g., 10, 20, 40, 60 mg/kg).[1]

    • The control group should receive the vehicle only.

    • Continue treatment for the specified duration (e.g., 13 days).[1]

5. Endpoint Analysis

  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volume throughout the study.

    • At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Pharmacodynamic Analysis (Optional):

    • At specified time points after the final dose, tumors can be harvested.

    • Analyze tumor lysates by Western blot to assess the levels of phosphorylated ERK (pERK) to confirm target engagement and downstream pathway inhibition.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. NCI-H1373 Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation (3x10^6 cells in Matrigel) CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 5. This compound Oral Administration (Daily for 13 days) TumorGrowth->Treatment Tumors ~100-200 mm³ Monitoring 6. Tumor & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (pERK levels) Endpoint->PD_Analysis

Caption: this compound xenograft mouse model experimental workflow.

Data Presentation

Table 1: In Vivo Efficacy of this compound in NCI-H1373 Xenograft Model

Treatment Group (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)
1027%
2068%
4049%
6073%

Data derived from published preclinical studies of this compound.[1]

Table 2: In Vitro Activity of this compound

AssayCell LineIC50 (µM)
KRAS G12C Inhibition-0.028
Cell Growth InhibitionNCI-H13730.0061

Data derived from published in vitro studies of this compound.[1]

References

Application Notes and Protocols for Oral Administration of ASP6918 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. This document provides detailed application notes and protocols for the oral administration of this compound in mouse models, particularly focusing on xenograft studies for efficacy evaluation. The provided methodologies are based on published preclinical data and established practices for similar compounds.

Mechanism of Action

This compound selectively targets the cysteine residue of the G12C mutant KRAS protein. By forming a covalent bond, it locks KRAS in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting the downstream activation of pro-proliferative signaling pathways, most notably the RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3]

Data Presentation

In Vitro Potency
CompoundTargetIC50 (µM)Cell LineAssay
This compoundKRAS G12C0.028N/ABiochemical Assay
This compoundCell Growth0.0061NCI-H1373Cell Viability Assay
In Vivo Efficacy: NCI-H1373 Xenograft Model
Dosage (mg/kg, oral, daily)Treatment DurationTumor Growth Inhibition (TGI)
1013 days27%
2013 days68%
4013 days49%
6013 days73%

Note: The non-linear dose-response of TGI at 40 mg/kg may be due to experimental variability.

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound in mice (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available in the reviewed literature. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.

Experimental Protocols

Protocol 1: Oral Formulation Preparation (Representative)

This protocol is based on formulations used for similar orally administered KRAS inhibitors. The optimal formulation for this compound should be determined empirically.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of the vehicle solution to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.

  • If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare the formulation fresh daily.

Protocol 2: Oral Administration by Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the formulation to be administered. The typical dosing volume for mice is 5-10 µL/g of body weight.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Measure the correct volume of the this compound formulation into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.

  • Slowly dispense the contents of the syringe.

  • Carefully withdraw the gavage needle.

  • Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions.

  • Return the mouse to its cage.

Protocol 3: NCI-H1373 Xenograft Tumor Model

Materials:

  • NCI-H1373 human non-small cell lung cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (or similar basement membrane matrix)

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Calipers

  • This compound formulation

  • Vehicle control

Procedure:

  • Cell Preparation: Culture NCI-H1373 cells according to standard protocols. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control orally once daily according to Protocol 2. Monitor the body weight of the mice 2-3 times per week as an indicator of general health.

  • Efficacy Evaluation: Continue treatment for the specified duration (e.g., 13 days). At the end of the study, measure the final tumor volumes and calculate the Tumor Growth Inhibition (TGI).

Visualizations

KRAS_Signaling_Pathway RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive GRB2_SOS1->KRAS_G12C_GDP GTP loading KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound covalently binds to inactive KRAS G12C, preventing downstream signaling.

Experimental_Workflow Cell_Culture 1. NCI-H1373 Cell Culture Tumor_Inoculation 2. Subcutaneous Inoculation in Immunodeficient Mice Cell_Culture->Tumor_Inoculation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. End of Study Analysis (TGI Calculation) Monitoring->Endpoint

Caption: Workflow for a mouse xenograft efficacy study of this compound.

References

Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as KRAS, is a hallmark of many cancers. The KRAS G12C mutation is a specific oncogenic driver found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C.[1][2] By binding to the mutant cysteine-12 residue, this compound locks KRAS G12C in an inactive state, thereby inhibiting downstream signaling through the MAPK pathway.

A key pharmacodynamic marker of KRAS G12C inhibition is the reduction of phosphorylated ERK (pERK). Western blotting is a widely used and robust method to quantify the levels of pERK and total ERK in cell lysates, providing a direct measure of the inhibitor's target engagement and biological activity. This document provides a detailed protocol for performing a Western blot to assess the inhibition of ERK phosphorylation by this compound in cancer cell lines harboring the KRAS G12C mutation.

Signaling Pathway and Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS_G12C RTK->KRAS_G12C Growth Factors Transcription_Factors Transcription Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation pERK->Transcription_Factors This compound This compound This compound->KRAS_G12C

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in the KRAS G12C mutant non-small cell lung cancer cell line, NCI-H1373.

Parameter Cell Line IC50 Value
pERK InhibitionNCI-H13733.7 nM
Cell Growth InhibitionNCI-H13736.1 nM

Table 1: In Vitro Potency of this compound

Dose (mg/kg) Tumor Growth Inhibition (TGI)
1027%
2068%
4049%
6073%

Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model [1]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to determine the dose-dependent inhibition of pERK by this compound.

Materials and Reagents
  • Cell Line: NCI-H1373 (KRAS G12C mutant human non-small cell lung cancer)

  • Compound: this compound (dissolved in DMSO)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Stripping Buffer: Commercially available or laboratory-prepared stripping buffer

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_reprobe Re-probing cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (NCI-H1373 cells treated with this compound) Cell_Lysis 2. Cell Lysis (Extract proteins) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Denaturation 4. Sample Denaturation (with Laemmli buffer) Quantification->Denaturation SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Denaturation->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate and imaging) Secondary_Ab->Detection Stripping 11. Stripping (Remove primary & secondary antibodies) Detection->Stripping Reblocking 12. Re-blocking Stripping->Reblocking Total_ERK_Ab 13. Re-probe with Total ERK Ab Reblocking->Total_ERK_Ab Detection_Total 14. Detection of Total ERK Total_ERK_Ab->Detection_Total Densitometry 15. Densitometry Analysis (Quantify band intensity) Detection_Total->Densitometry Normalization 16. Normalization (pERK / Total ERK) Densitometry->Normalization Dose_Response 17. Generate Dose-Response Curve Normalization->Dose_Response

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed NCI-H1373 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal pERK levels.

    • Treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a precast polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting for pERK:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing for Total ERK:

    • Wash the membrane in TBST.

    • Incubate the membrane in stripping buffer for the recommended time (e.g., 15-30 minutes at room temperature).

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.

    • Repeat the immunoblotting steps (5 and 6) using the primary antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities for both pERK and total ERK using densitometry software.

    • Normalize the pERK signal to the total ERK signal for each sample to account for loading differences.

    • Plot the normalized pERK levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Conclusion

This application note provides a comprehensive guide for utilizing Western blotting to quantitatively assess the inhibitory effect of this compound on ERK phosphorylation. The provided protocols and data serve as a valuable resource for researchers in the field of cancer biology and drug development who are investigating KRAS G12C inhibitors. The accurate determination of pERK inhibition is a critical step in characterizing the pharmacodynamics and cellular potency of compounds like this compound.

References

Application Notes and Protocols for Cell Viability Assay with ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors.[1][2][3] It selectively targets the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This inhibition disrupts downstream signaling pathways, primarily the MAPK/ERK pathway, leading to a reduction in cell proliferation and tumor growth.[1][3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug evaluation.

Mechanism of Action: KRAS G12C Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell growth and proliferation. This compound covalently binds to the mutant cysteine, preventing the exchange of GDP for GTP and thereby inactivating the oncogenic protein.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival This compound This compound This compound->KRAS_GDP Covalent Binding (Inhibition) Transcription->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of KRAS G12C Inhibitors

The following table summarizes the in vitro activity of this compound and provides a comparative context with other well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).

CompoundAssay TypeCell LineIC50 (µM)Reference
This compound Cell-free-0.028[1]
Cell GrowthNCI-H13730.0061[2]
Sotorasib Cell ViabilityNCI-H3580.006[4]
Cell ViabilityMIA PaCa-20.009[4]
Cell ViabilityNCI-H230.6904[4]
Adagrasib Cell Viability (2D)Various KRAS G12C0.01 - 0.973[5][6][7]
Cell Viability (3D)Various KRAS G12C0.0002 - 1.042[5][6]

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.001 µM to 10 µM) to determine the IC50.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

  • KRAS G12C mutant cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

The IC50 value is determined in the same manner as for the MTT assay.

Workflow and Visualization

The general workflow for determining the cell viability effects of this compound can be visualized as follows:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture KRAS G12C Mutant Cells Seed_Plate 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Prepare_Compound 3. Prepare Serial Dilutions of this compound Seed_Plate->Prepare_Compound Treat_Cells 4. Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate 5. Incubate for 72 hours Treat_Cells->Incubate Add_Reagent 6. Add Viability Reagent (MTT or CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent 7. Incubate and/or Solubilize Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate (Absorbance or Luminescence) Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for assessing cell viability upon this compound treatment.

References

ASP6918: Application Notes and Protocols for Studying MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ASP6918, a potent and orally active covalent inhibitor of KRAS G12C, for studying the MAPK signaling pathway. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key component of this pathway, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell growth. This compound is a novel small molecule inhibitor that specifically and covalently binds to the mutant cysteine in KRAS G12C, locking it in an inactive state and thereby inhibiting downstream signaling.[1][2][3][4]

Mechanism of Action

This compound is a covalent inhibitor that targets the switch-II pocket of the KRAS G12C mutant protein. By forming an irreversible bond with the cysteine residue at position 12, this compound prevents the exchange of GDP for GTP, thus locking KRAS in its inactive, GDP-bound state. This inhibition blocks the activation of downstream effector proteins, most notably RAF, and subsequently suppresses the phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK), leading to a reduction in tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeMetricValueCell Line / Conditions
Biochemical AssayIC500.028 µM (28 nM)Cell-free KRAS G12C
Cell Proliferation AssayIC500.0061 µM (6.1 nM)NCI-H1373 (KRAS G12C mutant)
Downstream Signaling InhibitionpERK Inhibition IC503.7 nMNCI-H1373 (KRAS G12C mutant)

Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model

Dosage (Oral, Daily for 13 days)Tumor Growth Inhibition (TGI) Rate
10 mg/kg27%
20 mg/kg68%
40 mg/kg49%
60 mg/kg73%

Signaling Pathway and Experimental Workflow

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription This compound This compound This compound->KRAS_GDP Covalent Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

MAPK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (KRAS G12C Binding) CellCulture Cell Culture (e.g., NCI-H1373) CellViability Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->CellViability WesternBlot Western Blot (pERK, Total ERK) CellCulture->WesternBlot Xenograft Xenograft Mouse Model (NCI-H1373) CellViability->Xenograft Transition to In Vivo Studies Dosing This compound Dosing (Oral Gavage) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TGI Tumor Growth Inhibition (TGI) Calculation TumorMeasurement->TGI

Experimental workflow for the evaluation of this compound.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is designed to determine the IC50 value of this compound in a KRAS G12C mutant cancer cell line, such as NCI-H1373.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM, with 3-fold serial dilutions.

    • Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for pERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

    • Scrape and collect the cell lysate, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total ERK.

    • Quantify band intensities using densitometry software.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • KRAS G12C mutant cell line (e.g., NCI-H1373)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of NCI-H1373 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Administer this compound or vehicle control daily via oral gavage at the desired doses (e.g., 10, 20, 40, 60 mg/kg).

  • Efficacy Monitoring:

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Data Analysis:

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) rate for each treatment group compared to the vehicle control group.

    • TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

ASP6918: Application and Protocols for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation driving tumorigenesis in various cancers, including non-small cell lung cancer.[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex tumor microenvironment compared to traditional 2D cell cultures.[3][4][5] These models provide a more physiologically relevant context to evaluate the efficacy of targeted therapies like this compound. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models.

Mechanism of Action

This compound selectively and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[1][2]

Signaling Pathway

The diagram below illustrates the targeted inhibition of the KRAS G12C signaling pathway by this compound.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP SOS1/2 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Activation Spheroid_Formation Start Start with 2D Cell Culture Harvest Harvest and Count Cells Start->Harvest Seed Seed into Ultra-Low Attachment Plate Harvest->Seed Centrifuge Centrifuge to Aggregate Cells Seed->Centrifuge Incubate Incubate for 2-4 Days Centrifuge->Incubate Spheroid Spheroid Formation Incubate->Spheroid Analysis_Workflow Spheroids This compound-Treated Spheroids Viability 3D Cell Viability Assay Spheroids->Viability IF Immunofluorescence Staining Spheroids->IF WB Western Blot Analysis Spheroids->WB IC50 Determine IC50 Viability->IC50 Imaging Confocal Microscopy IF->Imaging Protein Analyze Protein Expression WB->Protein

References

Application Notes and Protocols for ASP6918 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in various solid tumors.[1] This molecule selectively targets the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state. This inhibition blocks downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX), making them a valuable tool for evaluating the efficacy of targeted therapies like this compound.[3][4][5][6]

These application notes provide a comprehensive overview of the methodologies for evaluating the anti-tumor activity of this compound in PDX models, based on established protocols for KRAS G12C inhibitors. While specific data for this compound in PDX models is not yet publicly available, the protocols outlined here are adapted from studies with similar inhibitors and the known characteristics of this compound.

Mechanism of Action and Signaling Pathway

This compound covalently binds to the mutant cysteine-12 residue of the KRAS G12C protein. This irreversible binding traps KRAS G12C in its inactive GDP-bound state, thereby inhibiting the activation of downstream signaling pathways crucial for tumor growth and survival. The primary inhibited pathways include the MAPK/ERK and PI3K/AKT/mTOR pathways.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS G12C Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (Guanine Nucleotide Exchange Factor) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & Traps in inactive state

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Data Presentation

While specific efficacy data of this compound in PDX models is not available in the public domain, the following table summarizes the reported anti-tumor activity in a cell line-derived xenograft model (NCI-H1373), which provides a preliminary indication of its in vivo potency.[1]

Parameter Details
Xenograft Model NCI-H1373 (Human Non-Small Cell Lung Cancer Cell Line)
Animal Model Nude Mice
This compound Dosing Oral, daily for 13 days
Efficacy Readout Tumor Growth Inhibition (TGI)
Dose (mg/kg) Tumor Growth Inhibition (%)
1027
2068
4049
6073

Experimental Protocols

The following protocols are generalized for the evaluation of KRAS G12C inhibitors in PDX models and can be adapted for studies with this compound.

PDX Model Establishment and Expansion

This protocol describes the initial implantation of patient tumor tissue into immunodeficient mice and subsequent passaging.

Materials:

  • Fresh patient tumor tissue (collected under sterile conditions)

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Surgical instruments (scalpels, forceps)

  • Growth medium (e.g., DMEM/F-12) with antibiotics

  • Matrigel (optional)

Procedure:

  • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.

  • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

  • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.

  • (Optional) Mix the tumor fragments with Matrigel to support initial engraftment.

  • Implant one to two tumor fragments into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth. Palpate the implantation site twice weekly.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and sterilely resect the tumor. This is passage 0 (P0).

  • A portion of the tumor can be cryopreserved for future use, and another portion can be processed for histological and molecular analysis to confirm fidelity to the original patient tumor.

  • The remaining tumor tissue can be fragmented and implanted into new host mice for expansion (P1, P2, etc.). For efficacy studies, it is recommended to use tumors from the same passage number (typically P2-P5) to ensure consistency.

In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Establishment Establish PDX Cohorts (Tumor Volume ~100-200 mm³) Randomization Randomize Mice into Treatment Groups Establishment->Randomization Dosing Administer this compound or Vehicle (e.g., daily oral gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Endpoint End of Study (Pre-defined tumor volume or time) Monitoring->Endpoint Collection Collect Tumors and Tissues (for PK/PD, Biomarker Analysis) Endpoint->Collection Data_Analysis Analyze Data (TGI, Statistical Analysis) Collection->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound in PDX models.

Materials:

  • Established PDX-bearing mice (tumor volume ~100-200 mm³)

  • This compound

  • Vehicle solution for drug formulation

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Expand the desired PDX model to generate a cohort of tumor-bearing mice.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Record the initial tumor volume and body weight for each mouse.

  • Prepare the this compound formulation at the desired concentrations. Based on CDX studies, oral doses between 10 and 60 mg/kg could be explored.

  • Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., once daily by oral gavage).

  • Measure tumor dimensions with calipers and body weight 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Continue treatment for the specified duration (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined endpoint volume.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic (PD) and biomarker analysis (e.g., Western blot for p-ERK, immunohistochemistry).

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI): TGI is a common metric to quantify the efficacy of a treatment. It is calculated at the end of the study using the following formula:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT = Change in mean tumor volume of the treated group (End Volume - Initial Volume)

  • ΔC = Change in mean tumor volume of the control group (End Volume - Initial Volume)

Statistical Analysis: Statistical significance between the treated and control groups can be determined using appropriate statistical tests, such as a t-test or ANOVA.

Conclusion

This compound is a promising KRAS G12C inhibitor with demonstrated in vivo anti-tumor activity in a cell line-derived xenograft model. The use of patient-derived xenograft models provides a more clinically relevant platform to further evaluate the efficacy of this compound and to identify potential biomarkers of response and resistance. The protocols detailed in these application notes offer a framework for conducting robust preclinical studies to advance the development of this targeted therapy.

References

Pharmacokinetics of ASP6918 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed quantitative pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for ASP6918 in animal models is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the available information regarding its mechanism of action and in vivo efficacy studies, and will be updated as more specific data becomes accessible.

Introduction

This compound is a potent and orally active covalent inhibitor of KRAS G12C, a mutated protein commonly found in various solid tumors. Preclinical studies have demonstrated its ability to induce dose-dependent tumor regression in xenograft mouse models, highlighting its potential as a targeted cancer therapeutic.[1] Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens and translating preclinical findings to clinical settings. These application notes provide a framework for conducting and interpreting pharmacokinetic studies of this compound in animal models.

Mechanism of Action: KRAS G12C Inhibition

This compound functions by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are critical for tumor cell proliferation and survival.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP Activates SOS KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF Activates KRAS_G12C_GDP->KRAS_G12C_GTP GEF (e.g., SOS1) MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

Figure 1: Simplified signaling pathway of KRAS G12C and the mechanism of action of this compound.

In Vivo Efficacy Summary

While specific pharmacokinetic parameters are not available, in vivo studies have demonstrated the anti-tumor activity of this compound in an NCI-H1373 xenograft mouse model.

Dose (mg/kg, p.o.) Dosing Schedule Tumor Growth Inhibition (TGI)
10Daily for 13 days27%
20Daily for 13 days68%
40Daily for 13 days49%
60Daily for 13 days73%

Data from MedchemExpress, citing Imaizumi T, et al.[1]

This dose-dependent efficacy suggests that higher plasma and tumor concentrations of this compound lead to greater target engagement and anti-tumor response.

Proposed Experimental Protocols for Pharmacokinetic Studies

The following protocols are suggested for characterizing the pharmacokinetic profile of this compound in rodent models.

Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of this compound after a single oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if required)

  • Male/Female CD-1 or BALB/c mice (6-8 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing:

    • Oral (PO) Group: Administer this compound at a defined dose (e.g., 20 mg/kg) by oral gavage.

    • Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 2 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis software.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing Dosing (Oral or IV) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Parameters Calculation of PK Parameters LC_MS_MS->PK_Parameters

Figure 2: General workflow for a single-dose pharmacokinetic study.

Tissue Distribution Study in Tumor-Bearing Mice

Objective: To determine the distribution of this compound in various tissues, including the tumor, after oral administration.

Materials:

  • NCI-H1373 tumor-bearing nude mice.

  • This compound

  • Oral gavage supplies.

  • Surgical tools for tissue collection.

  • Homogenizer.

  • Analytical equipment (LC-MS/MS).

Protocol:

  • Tumor Implantation: Subcutaneously implant NCI-H1373 cells into the flank of nude mice. Allow tumors to reach a specified size.

  • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).

  • Tissue Collection: At various time points post-dose, euthanize cohorts of mice and collect tumor, brain, liver, kidney, and lung tissues.

  • Tissue Homogenization: Homogenize the collected tissues.

  • Bioanalysis: Extract this compound from the tissue homogenates and quantify its concentration using LC-MS/MS.

  • Data Analysis: Determine the tissue-to-plasma concentration ratios at each time point.

Data Interpretation and Application

The data generated from these studies will be instrumental for:

  • Optimizing Dosing Regimens: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will inform the selection of optimal dosing schedules for sustained target engagement in efficacy studies.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug exposure (AUC, Cmax) with pharmacodynamic markers (e.g., p-ERK inhibition in tumors) and anti-tumor efficacy will help in establishing a therapeutic window.

  • Interspecies Scaling: Pharmacokinetic data from animal models can be used to predict human pharmacokinetics, aiding in the design of first-in-human clinical trials.

As more specific data on the pharmacokinetics of this compound becomes available, these application notes and protocols will be updated to provide more precise guidance for researchers in the field of oncology drug development.

References

Application Notes and Protocols: ASP6918 in Combination with Immunotherapy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Preclinical studies have demonstrated its significant single-agent anti-tumor activity by selectively targeting the mutant KRAS protein and inhibiting downstream signaling pathways, leading to dose-dependent tumor regression in xenograft models.[2][3]

Emerging evidence suggests that beyond its direct tumor-cell intrinsic effects, inhibition of oncogenic KRAS signaling can modulate the tumor microenvironment (TME). KRAS mutations are often associated with an immunosuppressive TME, characterized by the exclusion of effector T cells and the recruitment of immunosuppressive cell populations.[4][5][6] Small molecule inhibitors targeting KRAS G12C have been shown to recondition the TME, making it more susceptible to immune-mediated clearance.[4][7] This provides a strong rationale for combining KRAS G12C inhibitors like this compound with immunotherapy, such as immune checkpoint inhibitors (ICIs), to achieve synergistic and durable anti-tumor responses.[4][7][8]

These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with immunotherapy in preclinical models, based on data from representative KRAS G12C inhibitors.

Data Presentation

The following tables summarize quantitative data from preclinical studies on KRAS G12C inhibitors combined with immunotherapy, which can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: In Vivo Efficacy of KRAS G12C Inhibitors in Combination with Anti-PD-1 Immunotherapy in Syngeneic Mouse Models

KRAS G12C Inhibitor Mouse Model Treatment Group Tumor Growth Inhibition (TGI) (%) Complete Responses (CR) Reference
MRTX849 (Adagrasib)CT26 (KRAS G12C)Vehicle00/10[9]
Anti-PD-1350/10[9]
MRTX849701/10[9]
MRTX849 + Anti-PD-1>100 (regression)6/10[9]

Table 2: Modulation of the Tumor Microenvironment by a KRAS G12C Inhibitor in a Syngeneic Mouse Model

Treatment Group Immune Cell Population Change vs. Vehicle Reference
MRTX849CD8+ T cells[4]
CD4+ T cells[4]
M1 Macrophages[4]
Myeloid-Derived Suppressor Cells (MDSCs)[4]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling and Immunomodulation

Mutated KRAS G12C constitutively activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting tumor cell proliferation and survival.[3] Additionally, oncogenic KRAS signaling contributes to an immunosuppressive tumor microenvironment. This compound covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and inhibiting downstream signaling. This action is hypothesized to not only halt tumor growth but also reverse the immunosuppressive TME.

KRAS_Pathway_and_Immune_Modulation cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK KRAS G12C (Inactive) KRAS G12C (GDP-bound) RTK->KRAS G12C (Inactive) GEF KRAS G12C (Active) KRAS G12C (GTP-bound) RAF RAF KRAS G12C (Active)->RAF Immunosuppressive Cytokines Immunosuppressive Cytokines KRAS G12C (Active)->Immunosuppressive Cytokines T-cell Infiltration T-cell Infiltration KRAS G12C (Active)->T-cell Infiltration Inhibits KRAS G12C (Inactive)->KRAS G12C (Active) GAP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->KRAS G12C (Active) Inhibits MDSC Recruitment MDSC Recruitment Immunosuppressive Cytokines->MDSC Recruitment

Caption: KRAS G12C signaling and the immunomodulatory effect of this compound.

Experimental Workflow for Evaluating this compound and Immunotherapy Combination

A typical preclinical workflow to assess the synergy between this compound and immunotherapy involves in vitro characterization followed by in vivo efficacy and pharmacodynamic studies in immunocompetent mouse models.

Experimental_Workflow InVitro In Vitro Studies: - Cell Viability Assays - Western Blot (pERK) - Cytokine Profiling Syngeneic_Model In Vivo Model Selection: Syngeneic mouse model (e.g., CT26-KRAS G12C) InVitro->Syngeneic_Model Tumor_Implantation Tumor Cell Implantation Syngeneic_Model->Tumor_Implantation Treatment Treatment Initiation: - Vehicle - this compound - Anti-PD-1/CTLA-4 - Combination Tumor_Implantation->Treatment Efficacy Efficacy Assessment: - Tumor Volume Measurement - Survival Analysis Treatment->Efficacy PD_Studies Pharmacodynamic Studies: - Tumor & Spleen Collection Treatment->PD_Studies Data_Interpretation Data Interpretation & Conclusion Efficacy->Data_Interpretation Analysis Analysis: - Flow Cytometry (Immune Profiling) - IHC/IF (T-cell infiltration) - Cytokine Analysis (Luminex) PD_Studies->Analysis Analysis->Data_Interpretation

Caption: Preclinical workflow for combination therapy evaluation.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) in an immunocompetent mouse model.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 cell line engineered to express KRAS G12C

  • This compound formulated for oral gavage

  • InVivoMAb anti-mouse PD-1 antibody (or anti-CTLA-4)

  • Vehicle control for this compound

  • Isotype control antibody

  • Matrigel

  • Calipers

Protocol:

  • Cell Culture: Culture CT26-KRAS G12C cells in appropriate media.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26-KRAS G12C cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly)

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype control

    • Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: this compound + Anti-PD-1 antibody

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.

    • Monitor animal health and signs of toxicity.

    • For survival studies, monitor mice until the defined endpoint and plot survival curves.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group. Statistically compare tumor volumes and survival between groups.

Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment and spleen following treatment.

Materials:

  • Tumors and spleens from treated mice

  • RPMI-1640 medium

  • Collagenase D, DNase I

  • ACK lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • Zombie Aqua fixable viability dye

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)

  • Flow cytometer

Protocol:

  • Tissue Processing:

    • Tumors: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Pass the cell suspension through a 70 µm cell strainer.

    • Spleens: Mechanically dissociate spleens and pass through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.

  • Cell Staining:

    • Wash cells with PBS and stain with a viability dye.

    • Block Fc receptors with anti-CD16/32.

    • Stain with a cocktail of surface antibodies for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).

Cytokine and Chemokine Analysis

Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment or plasma.

Materials:

  • Tumor lysates or plasma from treated mice

  • Multiplex immunoassay kit (e.g., Luminex) for mouse cytokines (e.g., IFN-γ, TNF-α, IL-6, CXCL1)

  • Luminex instrument

Protocol:

  • Sample Preparation:

    • Tumor Lysates: Homogenize tumor tissue in lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.

    • Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma.

  • Multiplex Assay: Perform the assay according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis: Acquire the bead data on a Luminex instrument. Analyze the data to determine the concentration of each cytokine/chemokine in the samples.

Conclusion

The combination of KRAS G12C inhibitors like this compound with immunotherapy represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of this combination. By understanding the synergistic mechanisms and optimizing treatment schedules in relevant models, the clinical development of this compound as part of a combination immunotherapy regimen can be effectively advanced.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ASP6918 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ASP6918, a potent and selective covalent inhibitor of KRAS G12C, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that specifically targets the cysteine-12 residue of the KRAS G12C mutant protein. By forming an irreversible covalent bond, it locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell growth and proliferation.

Q2: What is a good starting concentration range for this compound in my experiments?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the IC50 values for this compound are in the low nanomolar to micromolar range, depending on the assay. For cell-based assays, a broad range from 1 nM to 10 µM is a reasonable starting point to establish a dose-response curve.

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. The necessary incubation time will vary depending on the cell type, the endpoint being measured, and the concentration of this compound. For cell viability assays, incubation times of 72 hours to 6 days have been reported. For signaling pathway studies, such as measuring pERK inhibition, shorter incubation times (e.g., 2 to 24 hours) may be sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

  • Question: Why is this compound not inhibiting the growth of my KRAS G12C mutant cell line?

    • Answer:

      • Verify Cell Line Authenticity: Ensure your cell line indeed harbors the KRAS G12C mutation and has not been misidentified or contaminated.

      • Check Compound Integrity: The compound may have degraded. Ensure it has been stored correctly in a desiccated environment and protected from light. Prepare fresh dilutions from a new stock aliquot.

      • Solubility Issues: this compound might be precipitating out of your culture medium. Visually inspect the medium for any precipitates after adding the compound. If precipitation is observed, try preparing a more dilute stock solution in DMSO to reduce the volume added to the medium.

      • Incubation Time: The incubation period may be too short for a significant biological effect to manifest. As this compound is a covalent inhibitor, its effects are time-dependent. Consider extending the incubation time.

      • Cell Seeding Density: An excessively high cell seeding density can sometimes mask the inhibitory effects of a compound. Optimize the cell number to ensure they are in the exponential growth phase during the experiment.

Issue 2: I am observing high variability between my replicate wells.

  • Question: What could be causing inconsistent results in my multi-well plate assays?

    • Answer:

      • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.

      • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

      • Improper Mixing: Ensure the compound is thoroughly mixed with the culture medium before and after adding it to the wells.

      • Compound Precipitation: As mentioned earlier, ensure the compound is fully dissolved in the culture medium.

Issue 3: My results suggest potential off-target effects.

  • Question: How can I be sure the observed effects are specific to KRAS G12C inhibition?

    • Answer:

      • Use a KRAS Wild-Type Control Cell Line: Test this compound on a cell line that does not have the KRAS G12C mutation. A significantly lower or no effect on the wild-type cells would indicate specificity for the G12C mutant.

      • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of KRAS to see if it can overcome the inhibitory effect of this compound.

      • Signaling Pathway Analysis: Confirm that this compound is inhibiting the intended downstream signaling pathways (e.g., by measuring pERK levels). A lack of on-target pathway modulation might suggest off-target effects.

Issue 4: My cells are developing resistance to this compound.

  • Question: What are the potential mechanisms of acquired resistance to KRAS G12C inhibitors like this compound?

    • Answer:

      • Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of the inhibitor.

      • Bypass Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of the KRAS pathway. This can involve receptor tyrosine kinases (RTKs) or other RAS isoforms (e.g., NRAS, HRAS).

      • Histological Transformation: In some cases, cancer cells can change their phenotype to a less dependent state on the KRAS pathway.

Quantitative Data

Assay Type Cell Line Parameter Value Reference
Cell-Free Assay-IC500.028 µM
Cell Growth InhibitionNCI-H1373IC500.0061 µM
pERK InhibitionNCI-H1373IC503.7 nM

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a general guideline for determining the IC50 of this compound in a 96-well format.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm and 690 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours to 6 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of MTT Solubilization Buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a plate reader.

  • Data Analysis:

    • Subtract the 690 nm background absorbance from the 570 nm measurement.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for pERK Inhibition

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373)

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 and a loading control (e.g., GAPDH) overnight at 4°C. It is often recommended to probe for total ERK1/2 on a separate blot or after stripping to normalize pERK levels.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the pERK signal to the total ERK or loading control signal. Compare the levels of pERK in treated samples to the vehicle control.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK RTK SOS1 SOS1 RTK->SOS1 activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP covalently binds & stalls in inactive state experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) dose_response Dose-Response Treatment prep_stock->dose_response seed_cells Seed KRAS G12C Mutant Cells seed_cells->dose_response time_course Time-Course Incubation dose_response->time_course viability_assay Cell Viability Assay (e.g., MTT) time_course->viability_assay western_blot Western Blot (pERK/ERK) time_course->western_blot calc_ic50 Calculate IC50 viability_assay->calc_ic50 quant_perk Quantify pERK Inhibition western_blot->quant_perk conclusion Optimize Concentration & Protocol calc_ic50->conclusion quant_perk->conclusion troubleshooting_logic cluster_no_effect No Effect Observed cluster_variability High Variability cluster_off_target Potential Off-Target Effects start Unexpected Results? check_compound Verify Compound Integrity & Solubility start->check_compound No Inhibition check_seeding Ensure Homogenous Cell Seeding start->check_seeding Inconsistent Data use_control_cells Test on KRAS Wild-Type Cells start->use_control_cells Questionable Specificity check_cells Confirm Cell Line (KRAS G12C status) check_compound->check_cells optimize_conditions Adjust Incubation Time & Cell Density check_cells->optimize_conditions check_plate Mitigate Edge Effects check_seeding->check_plate check_mixing Ensure Proper Mixing check_plate->check_mixing confirm_pathway Verify Downstream Pathway Inhibition use_control_cells->confirm_pathway

ASP6918 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ASP6918 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is DMSO.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 10 mM.[1] It is recommended to not exceed this concentration to avoid precipitation.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a 10 mM stock solution, dissolve 6.22 mg of this compound (Molecular Weight: 621.79 g/mol ) in 1 mL of high-purity, anhydrous DMSO. Ensure the solution is clear and fully dissolved before use. For detailed steps, refer to the Experimental Protocols section.

Q4: How should I store the this compound stock solution in DMSO?

A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C.[1] For shorter-term storage, -20°C is also an option, though recommendations vary by supplier.[1]

Q5: What is the stability of this compound in DMSO at different temperatures?

A5: Based on supplier recommendations, this compound solutions in DMSO are stable for up to 6 months when stored at -80°C or -20°C.[1] Another supplier suggests usability for up to one month when stored at -20°C. To ensure the integrity of your experiments, it is advisable to use freshly prepared solutions or solutions stored for a shorter duration.

Troubleshooting Guides

Issue 1: this compound is not fully dissolving in DMSO.

  • Potential Cause 1: Concentration is too high.

    • Solution: Do not exceed the maximum recommended concentration of 10 mM. If you have attempted a higher concentration, dilute with additional DMSO to bring the concentration to 10 mM or lower.

  • Potential Cause 2: Low-quality or wet DMSO.

    • Solution: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect solubility. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.

  • Potential Cause 3: Insufficient mixing.

    • Solution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for a short period (5-10 minutes) to aid dissolution.

Issue 2: Precipitation is observed in the stock solution upon storage or after dilution in aqueous media.

  • Potential Cause 1: Freeze-thaw cycles.

    • Solution: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. When thawing an aliquot, allow it to come to room temperature before opening the vial.

  • Potential Cause 2: Supersaturation.

    • Solution: Ensure the initial stock solution was fully dissolved. If precipitation occurs upon storage, try preparing a fresh stock solution at a slightly lower concentration (e.g., 5 mM).

  • Potential Cause 3: Dilution shock.

    • Solution: When diluting the DMSO stock solution into an aqueous buffer for cellular assays, it is crucial to do so in a stepwise manner to avoid precipitation. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in the assay media should be kept low (typically below 0.5%) to prevent solvent-induced toxicity and precipitation.

Issue 3: Inconsistent experimental results using the same stock solution.

  • Potential Cause 1: Degradation of this compound.

    • Solution: this compound contains an acrylamide moiety, which can be susceptible to hydrolysis under acidic or basic conditions. Ensure the DMSO used is neutral and free of acidic or basic contaminants. Prepare fresh stock solutions regularly and avoid long-term storage at -20°C if possible. For critical experiments, using a freshly prepared stock solution is always the best practice.

  • Potential Cause 2: Oxidation.

    • Solution: While less common for the acrylamide group itself in DMSO, other parts of the molecule could be susceptible to oxidation. Store stock solutions tightly sealed and protected from light.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound in DMSO

ParameterValueSource
Solubility in DMSO 10 mMProbeChem[1]
Long-term Storage -80°C for up to 6 monthsProbeChem[1]
Short-term Storage -20°C for up to 6 monthsProbeChem[1]
-20°C for up to 1 monthDC Chemicals

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 6.22 mg.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

ASP6918_Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_stability Stability Issues start Start: Solubility or Stability Issue with this compound in DMSO issue_type What is the issue? start->issue_type solubility_check Is the compound not fully dissolving? issue_type->solubility_check Solubility stability_check Is precipitation observed upon storage or dilution? issue_type->stability_check Stability conc_check Is the concentration > 10 mM? solubility_check->conc_check dmso_quality Is the DMSO anhydrous and high-purity? conc_check->dmso_quality No sol_reduce_conc Solution: Reduce concentration to <= 10 mM. conc_check->sol_reduce_conc Yes mixing_check Was the solution vortexed/sonicated sufficiently? dmso_quality->mixing_check Yes sol_new_dmso Solution: Use fresh, anhydrous DMSO. dmso_quality->sol_new_dmso No sol_mix_more Solution: Vortex for 2 mins / sonicate for 10 mins. mixing_check->sol_mix_more No end End: Issue Resolved mixing_check->end Yes sol_reduce_conc->end sol_new_dmso->end sol_mix_more->end freeze_thaw Were there multiple freeze-thaw cycles? stability_check->freeze_thaw dilution_issue Did precipitation occur after adding to aqueous buffer? freeze_thaw->dilution_issue No sol_aliquot Solution: Aliquot stock to single-use volumes. freeze_thaw->sol_aliquot Yes sol_stepwise_dilution Solution: Use stepwise dilution and vortex during addition. dilution_issue->sol_stepwise_dilution Yes dilution_issue->end No sol_aliquot->end sol_stepwise_dilution->end

Caption: Troubleshooting workflow for this compound solubility and stability issues.

ASP6918_Stock_Solution_Protocol start Start: Prepare 10 mM this compound Stock step1 1. Equilibrate this compound powder to room temperature. start->step1 step2 2. Weigh 6.22 mg of this compound. step1->step2 step3 3. Add 1 mL of anhydrous DMSO. step2->step3 step4 4. Vortex for 1-2 minutes. step3->step4 check_dissolved Is the solution clear? step4->check_dissolved step5_sonicate 5. Sonicate in a water bath for 5-10 minutes. check_dissolved->step5_sonicate No step6_aliquot 6. Aliquot into single-use tubes. check_dissolved->step6_aliquot Yes step5_sonicate->step6_aliquot step7_store 7. Store at -80°C. step6_aliquot->step7_store end End: Stock Solution Ready for Use step7_store->end

Caption: Protocol for preparing a 10 mM this compound stock solution in DMSO.

References

Preventing ASP6918 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of ASP6918 in solution to prevent degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for organic molecules like this compound.[1] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can contribute to compound degradation.[2]

Q2: How should I store this compound as a solid and in solution?

A2: As a solid, this compound should be stored at -20°C for long-term stability.[3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, its quinazoline core structure may be susceptible to photodegradation.[4][5] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.[5]

Q4: What are the potential degradation pathways for this compound in solution?

A4: this compound contains a quinazoline ring and an acrylamide moiety, which can be susceptible to degradation. The quinazoline ring can undergo hydrolysis under harsh acidic or basic conditions, especially with heating.[6] The acrylamide "warhead" is an electrophilic group that, while essential for its covalent binding to KRAS G12C, can also be prone to hydrolysis.[7] Additionally, the target cysteine (C12) on KRAS G12C can become oxidized in solution, which would prevent the covalent binding of this compound.

Troubleshooting Guides

Issue 1: Loss of this compound activity in my experiments.

Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare a fresh stock solution from solid this compound. - Ensure you are using anhydrous DMSO.[2] - Verify that stock solutions have been stored properly at -80°C in single-use aliquots.[3]
Hydrolysis of the acrylamide moiety - Avoid preparing working solutions in highly acidic or basic aqueous buffers for extended periods. - Prepare fresh working dilutions from the DMSO stock immediately before each experiment.
Oxidation of the target KRAS G12C protein - Consider degassing buffers to remove dissolved oxygen. - Minimize the exposure of the protein solution to air.
Photodegradation - Protect all solutions containing this compound from light during preparation, storage, and experimentation.[5]

Issue 2: Precipitation of this compound in aqueous media.

Possible Cause Troubleshooting Steps
Poor aqueous solubility - When diluting the DMSO stock solution into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing. - Ensure the final concentration of DMSO in the working solution is as low as possible (typically <1%) to avoid solvent-induced precipitation.[3]
Compound instability leading to insoluble degradants - Follow the recommendations for preventing degradation outlined in "Issue 1".

Stability Summary and Storage Recommendations

While specific quantitative stability data for this compound is not publicly available, the following recommendations are based on the chemical properties of its core structures and general best practices for covalent inhibitors.

Table 1: General Stability of this compound's Chemical Moieties

Chemical Moiety Potential Degradation Pathways General Stability Notes
Quinazoline Ring - Hydrolysis (at extreme pH and high temperatures)[6] - Photodegradation[4][5]Generally stable under typical experimental conditions (cold, dilute acidic or alkaline solutions).[6]
Acrylamide Moiety - Hydrolysis (acidic or basic conditions)[7] - Reaction with nucleophilesThe reactive nature of this group is essential for its mechanism of action but also makes it susceptible to degradation.

Table 2: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Additional Notes
Solid N/A-20°CUp to 3 years[3]Store in a desiccator to protect from moisture.
Stock Solution Anhydrous DMSO-80°CUp to 6 months[3]Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Stock Solution Anhydrous DMSO-20°CUp to 1 month[3]Aliquot into single-use volumes. Protect from light.
Working Solution Aqueous BufferRoom Temperature or 37°CPrepare fresh for each experimentMinimize time in aqueous solution before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution of desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.

  • Preparation of Samples:

    • Prepare a fresh working solution of this compound in the desired aqueous buffer at the final experimental concentration.

    • Prepare a control sample of the same concentration in anhydrous DMSO.

  • Incubation:

    • Incubate the aqueous sample at the experimental temperature (e.g., 37°C).

    • Store the DMSO control at -20°C.

  • Time Points:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the aqueous sample.

  • Analysis:

    • Analyze the concentration of intact this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the peak area of this compound at each time point to the initial time point (t=0) and the DMSO control to determine the percentage of degradation.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalently binds & inhibits reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.[8][9][10]

ASP6918_Handling_Workflow start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate dissolve Dissolve in anhydrous DMSO equilibrate->dissolve aliquot Aliquot into single-use, light-protected tubes dissolve->aliquot store Store at -80°C aliquot->store prepare_working Prepare fresh working solution in aqueous buffer store->prepare_working use Use in experiment end End of workflow use->end prepare_working->use

Caption: Recommended workflow for preparing and handling this compound solutions.[3]

References

Technical Support Center: ASP6918 and Potential Off-Target Effects in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific public data on the comprehensive off-target profile of ASP6918 is limited. This document provides guidance based on the known characteristics of other covalent KRAS G12C inhibitors. Researchers should always perform appropriate control experiments to validate their findings.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects when using this compound in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally active covalent inhibitor of KRAS G12C.[1][2] It specifically targets the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state.[1]

Q2: What are potential off-target effects of covalent KRAS G12C inhibitors?

While designed for high specificity, the reactive nature of covalent inhibitors means they can potentially bind to other proteins with accessible cysteine residues. For other KRAS G12C inhibitors like sotorasib and adagrasib, off-target effects, though generally minimal, have been observed. For instance, sotorasib has been reported to have high off-target cysteine reactivity.[3] It is crucial to consider that off-target profiles can differ between drugs of the same class.[3]

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

Several experimental strategies can help distinguish between on-target and off-target effects. These include performing rescue experiments with a drug-resistant KRAS G12C mutant, using a structurally distinct KRAS G12C inhibitor to see if the phenotype is recapitulated, and conducting proteomic analyses to identify other protein targets.

Q4: Are there known signaling pathways affected by off-target binding of KRAS G12C inhibitors?

Off-target mechanisms of resistance to KRAS G12C inhibitors have been observed to involve activation of the MAP or mTOR pathways.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity in KRAS WT Cells This compound may be interacting with other essential cellular proteins.1. Perform a dose-response curve on a panel of KRAS wild-type (WT) and mutant cell lines. 2. Compare the IC50 values; a small window between mutant and WT cells may suggest off-target toxicity. 3. Use a lower, more specific concentration of this compound.
Phenotype Persists in KRAS G12C Knockout/Knockdown Cells The observed effect is likely independent of KRAS G12C inhibition and caused by binding to an alternative target.1. Confirm KRAS G12C knockout/knockdown efficiency via Western blot or qPCR. 2. If the phenotype persists, consider the result as strong evidence for an off-target effect. 3. Attempt to identify the off-target protein using chemical proteomics.
Activation of Alternative Signaling Pathways Inhibition of an off-target protein may lead to compensatory signaling. For example, some resistance mechanisms involve the activation of bypass pathways.[4]1. Profile key signaling pathways (e.g., PI3K/AKT/mTOR, other MAPKs) using Western blotting or phospho-protein arrays after this compound treatment. 2. Investigate whether inhibitors of these activated pathways can synergize with this compound.

Quantitative Data Summary

While specific off-target IC50 values for this compound are not publicly available, the following table summarizes its known on-target potency. For comparison, general information on other KRAS G12C inhibitors is provided.

Compound Target Assay Type IC50 (µM) Cell Line Reference
This compound KRAS G12CNot Specified0.028-[2]
This compound Cell GrowthCell Viability0.0061NCI-H1373[2]
Sotorasib KRAS G12CIn vitro assaysNo off-target effects against various receptors, enzymes, ion channels, or transporters were found.-[5]
Adagrasib KRAS G12CChemical PropertiesOptimized binding affinity for KRAS G12C to limit binding to non-KRAS G12C cysteines.-[3]

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

  • Cell Treatment: Plate KRAS G12C mutant and KRAS WT cells. Treat with a dose range of this compound for various time points (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include p-ERK, total ERK, p-AKT, total AKT, and KRAS G12C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

On_Target_Pathway cluster_ras_cycle KRAS Cycle Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_G12C_GTP KRAS_G12C_GTP SOS1->KRAS_G12C_GTP Activates RAF RAF KRAS_G12C_GTP->RAF On KRAS_G12C_GDP KRAS_G12C_GDP KRAS_G12C_GTP->KRAS_G12C_GDP GAP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Locks in 'Off' State

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow A Unexpected Phenotype Observed with this compound Treatment B Is the cell line KRAS G12C mutant? A->B C Test on KRAS WT cell line B->C No G Use KRAS G12C knockout/ rescue system B->G Yes D Does phenotype persist? C->D E Likely Off-Target Effect D->E Yes F On-Target Effect with Potential Off-Target Contribution D->F No H Does phenotype persist? G->H I Confirmed Off-Target Effect H->I Yes J Confirmed On-Target Effect H->J No

Caption: Workflow for troubleshooting potential off-target effects.

References

Technical Support Center: ASP6918 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to ASP6918. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and potent inhibitor of KRAS G12C. It covalently binds to the mutant cysteine 12 residue of the KRAS G12C protein, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell growth and proliferation.

Q2: My KRAS G12C mutant cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, based on data from other KRAS G12C inhibitors like sotorasib and adagrasib, resistance can be broadly categorized into two main types: on-target and off-target mechanisms.

  • On-target resistance involves alterations to the KRAS gene itself, preventing effective drug binding.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.

Q3: What are the specific on-target alterations that can lead to resistance?

On-target resistance to KRAS G12C inhibitors can arise from several types of secondary mutations in the KRAS gene:

  • New mutations at the G12 codon: The original G12C mutation can be replaced by other activating mutations such as G12D, G12V, or G12R.[1]

  • Mutations affecting the drug binding pocket: Alterations in amino acid residues within the Switch II pocket, where this compound binds, can reduce the inhibitor's affinity. Commonly observed mutations in other KRAS G12C inhibitors include R68S, H95D/Q/R, and Y96C.[1][2]

  • KRAS G12C allele amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[2][3]

Q4: What are the common off-target or "bypass" pathways that can be activated?

Cancer cells can develop resistance by activating other signaling pathways that promote growth and survival, rendering the inhibition of KRAS G12C ineffective. These can include:

  • Receptor Tyrosine Kinase (RTK) activation: Upregulation or activating mutations in RTKs such as EGFR, MET, or FGFR can reactivate downstream signaling.[1][4][5]

  • Activation of other RAS isoforms: Activating mutations in NRAS or HRAS can bypass the need for KRAS G12C.[1][2]

  • Alterations in downstream effectors: Activating mutations in components of the MAPK pathway (e.g., BRAF, MAP2K1/MEK1) or the PI3K/AKT pathway (e.g., PIK3CA, loss of PTEN) can drive proliferation independently of KRAS G12C.[1][2]

  • Histologic transformation: In some cases, the cancer cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma, a process that can be associated with different signaling dependencies.[1]

Troubleshooting Guides

Problem: I am observing high variability in the IC50 of this compound in my cell line.

Possible Cause Suggested Solution
Cell line heterogeneity Perform single-cell cloning to establish a more homogenous population. Regularly perform STR profiling to ensure cell line identity.
Inconsistent cell density Ensure consistent cell seeding density across all experiments as this can affect growth rates and drug response.
This compound degradation Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Assay variability Optimize the cell viability assay parameters, including incubation time and reagent concentrations. Include appropriate positive and negative controls in every assay.

Problem: My this compound-resistant cell line shows reactivation of the MAPK pathway, but I cannot find any secondary mutations in KRAS.

Possible Cause Suggested Solution
Activation of upstream RTKs Perform a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases. Analyze gene expression of RTKs using qPCR or RNA-seq.
Activation of other RAS isoforms Sequence other RAS family genes (NRAS, HRAS) for activating mutations.
Non-genomic resistance mechanisms Investigate epigenetic modifications or changes in protein expression levels of key signaling molecules through techniques like ChIP-seq or proteomics.
Histologic transformation If working with in vivo models, perform histological analysis of resistant tumors to check for any changes in morphology.

Summary of Potential Resistance Mechanisms to this compound

Category Specific Mechanism Examples References
On-Target Secondary KRAS mutationsG12D, G12V, G12R, R68S, H95D/Q/R, Y96C[1][2]
KRAS G12C amplificationIncreased copy number of the KRAS G12C allele[2][3]
Off-Target Upstream signaling activationMET amplification, EGFR activation[1][4][5]
Bypass pathway activationActivating mutations in NRAS, BRAF, MAP2K1, PIK3CA[1][2]
Loss of tumor suppressorsLoss-of-function mutations in NF1, PTEN[1]
Oncogenic fusionsALK, RET, BRAF, RAF1, FGFR3 fusions[1]
Histologic transformationAdenocarcinoma to squamous cell carcinoma[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • KRAS G12C mutant cell line

  • 96-well cell culture plates

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6][7]

Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Methodology:

  • Plate parental and resistant cells and treat with this compound or vehicle for the desired time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[8][9][10][11][12]

In Vivo Xenograft Model

This protocol provides a general workflow for evaluating the in vivo efficacy of this compound and assessing resistance.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • KRAS G12C mutant cell line

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule to the treatment group. The control group should receive the vehicle.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, sequencing).[13][14]

Visualizations

KRAS_Signaling_Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Inhibits activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms Resistance Resistance to this compound OnTarget On-Target Resistance Resistance->OnTarget OffTarget Off-Target Resistance Resistance->OffTarget SecondaryMutations Secondary KRAS Mutations (e.g., G12V, R68S, Y96C) OnTarget->SecondaryMutations Amplification KRAS G12C Amplification OnTarget->Amplification BypassPathways Bypass Pathway Activation OffTarget->BypassPathways RTKActivation RTK Activation (EGFR, MET) BypassPathways->RTKActivation DownstreamMutations Downstream Mutations (BRAF, MEK, PIK3CA) BypassPathways->DownstreamMutations OtherRAS Other RAS Activation (NRAS, HRAS) BypassPathways->OtherRAS

Caption: Overview of on-target and off-target mechanisms of resistance to this compound.

Experimental_Workflow Start Start with KRAS G12C Cell Line Treat Treat with this compound Start->Treat Response Response? Treat->Response Sensitive Sensitive Response->Sensitive Yes Resistant Resistant Response->Resistant No Analyze Analyze Resistance Mechanisms Resistant->Analyze Genomic Genomic Analysis (Sequencing) Analyze->Genomic Proteomic Proteomic Analysis (Western Blot, Mass Spec) Analyze->Proteomic

References

Overcoming adaptive resistance to ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ASP6918

Welcome to the technical support center for this compound, a potent and selective inhibitor of the BRAF V600E kinase. This guide provides troubleshooting information and frequently asked questions to help researchers understand and overcome adaptive resistance to this compound in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is adaptive resistance to this compound?

A1: Adaptive resistance refers to non-genetic mechanisms that cancer cells employ to survive the initial effects of targeted therapy.[1][2] Unlike acquired resistance, which involves permanent genetic mutations, adaptive resistance involves the rapid rewiring of signaling pathways that allows a subset of cells to tolerate the drug.[2][3] These changes can occur almost immediately after treatment begins and may lead to the eventual development of acquired resistance.[2][4]

Q2: My BRAF V600E mutant cell line shows initial sensitivity to this compound, but a population of cells survives and resumes proliferation after 48-72 hours. Is this expected?

A2: Yes, this phenomenon is a hallmark of adaptive resistance. While this compound effectively inhibits its primary target, BRAF V600E, some cancer cells can compensate by activating alternative survival pathways.[5][6] This often involves the reactivation of the MAPK pathway or the activation of parallel pathways like the PI3K/AKT pathway.[7][8] This surviving population of drug-tolerant persister cells can then lead to tumor relapse.[3]

Q3: What are the most common molecular mechanisms behind adaptive resistance to BRAF inhibitors like this compound?

A3: A primary mechanism is the loss of negative feedback loops that normally control signaling.[7] Inhibition of BRAF V600E and its downstream effectors, MEK and ERK, can lead to the relief of this feedback, resulting in the upregulation and activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][5][9] This RTK activation can then restimulate the MAPK pathway and other pro-survival signals, bypassing the effect of this compound.[7][10]

Q4: How can I overcome adaptive resistance to this compound in my experiments?

A4: Combination therapy is the most effective strategy.[7][11][12] By simultaneously targeting the primary oncogenic driver (BRAF V600E with this compound) and the identified escape pathway, you can achieve a more potent and durable response. For example, combining this compound with an EGFR inhibitor can prevent the feedback activation of EGFR and subsequent MAPK pathway reactivation.[7][9] Another common and clinically validated approach is the combination of a BRAF inhibitor with a MEK inhibitor.[7][13]

Troubleshooting Guides

Issue 1: Incomplete Cell Death and Regrowth After this compound Treatment

Symptoms:

  • Initial decrease in cell viability followed by a plateau.

  • Resumption of cell proliferation after 72 hours of continuous this compound treatment.

  • Morphological changes in surviving cells.

Possible Cause:

  • Activation of a bypass signaling pathway, commonly EGFR or other RTKs, leading to adaptive resistance.[5][6][9]

Troubleshooting Steps:

  • Confirm Target Engagement: Ensure this compound is inhibiting BRAF V600E signaling. Perform a Western blot for phosphorylated ERK (p-ERK) at early time points (e.g., 2-6 hours) after treatment. A significant decrease in p-ERK indicates successful target inhibition.

  • Probe for Pathway Reactivation: Perform a Western blot for p-ERK and phosphorylated AKT (p-AKT) at later time points (e.g., 24, 48, 72 hours). A rebound in p-ERK levels suggests reactivation of the MAPK pathway.[7]

  • Investigate Upstream RTKs: Analyze the expression and phosphorylation status of common RTKs like EGFR, HER3, and PDGFRβ.[3][5] An increase in phosphorylation of these receptors is a strong indicator of a feedback-driven resistance mechanism.

  • Test Combination Therapy: Treat cells with this compound in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like Cetuximab or Gefitinib).[7] Compare the effect on cell viability to single-agent treatments. A synergistic effect confirms the role of the bypass pathway.

Issue 2: High Variability in this compound Potency (IC50) Between Experiments

Symptoms:

  • Inconsistent IC50 values for the same cell line across different assay runs.

Possible Causes:

  • Differences in cell seeding density.

  • Variations in the duration of drug exposure.

  • Inconsistent cell health or passage number.

Troubleshooting Steps:

  • Standardize Seeding Density: Cell density can significantly affect drug response.[14] Determine an optimal seeding density where cells remain in the log growth phase throughout the experiment and use this density consistently.

  • Fix Assay Duration: The effects of adaptive resistance can become more pronounced over time. Standardize the drug incubation period (e.g., 72 hours) for all experiments to ensure comparability.

  • Control for Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.

  • Normalize to Growth Rate: For more accurate potency measurements, consider using a growth rate inhibition (GR) metric instead of a traditional IC50.[14] This method normalizes for differences in cell proliferation rates between untreated and treated cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Signaling in BRAF V600E Melanoma Cells

Treatment GroupCell Viability (% of Control @ 72h)p-ERK Levels (% of Control @ 6h)p-ERK Levels (% of Control @ 48h)
Vehicle Control100%100%100%
This compound (1 µM)45%15%65%

This table illustrates the initial inhibition and subsequent rebound of p-ERK signaling, characteristic of adaptive resistance.

Table 2: Synergistic Effect of Combination Therapy in Overcoming Adaptive Resistance

Treatment GroupCell Viability (% of Control @ 72h)
Vehicle Control100%
This compound (1 µM)45%
EGFR Inhibitor (1 µM)90%
This compound (1 µM) + EGFR Inhibitor (1 µM)12%

This table demonstrates that co-targeting the bypass pathway (EGFR) with the primary target (BRAF V600E) leads to a significantly enhanced anti-proliferative effect.

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance by continuous exposure to the drug.[15][16]

  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®).

  • Initial Exposure: Culture parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells daily. When the cells resume proliferation and reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of this compound.

  • Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[15]

  • Repeat: Repeat steps 3 and 4 over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (typically >10x the initial IC50).

  • Cryopreserve Stocks: At each successful dose escalation, freeze vials of cells for future experiments. This is crucial in case a subsequent dose increase results in complete cell death.[15]

  • Characterization: Once a resistant line is established, confirm the shift in IC50 compared to the parental line and investigate the underlying molecular mechanisms of resistance.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Plate cells and treat with this compound, a combination therapy, or vehicle control for the desired time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-EGFR, total EGFR, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels, and use a loading control (e.g., Actin) to ensure equal loading.

Visualizations

G RTK RTK (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK ERK->RTK Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF_V600E Feedback Negative Feedback

Caption: Intended signaling pathway targeted by this compound.

G RTK Upregulated RTK (e.g., EGFR) RAS RAS RTK->RAS Bypass Signal BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK Reactivated ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF_V600E Feedback_Loss Loss of Negative Feedback Feedback_Loss->RTK Relief of Inhibition

Caption: Adaptive resistance via feedback activation of EGFR.

G start Start: Observe incomplete cell death confirm Confirm Target Inhibition (Western Blot for p-ERK @ 6h) start->confirm probe Probe Pathway Reactivation (Western Blot for p-ERK @ 48h) confirm->probe investigate Investigate RTKs (Western Blot for p-EGFR) probe->investigate test_combo Test Combination Therapy (this compound + EGFRi) investigate->test_combo end End: Resistance mechanism confirmed test_combo->end

Caption: Experimental workflow for investigating resistance.

References

ASP6918 dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ASP6918.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the MEK1/2 kinases. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising therapeutic agent.

cluster_upstream Upstream Activators cluster_target This compound Target cluster_downstream Downstream Effectors Growth Factors Growth Factors RAS RAS Growth Factors->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->MEK1/2 Inhibition

Caption: MAPK/ERK Signaling Pathway and this compound's Point of Intervention.

Troubleshooting Guide: Dose-Response Curve Issues

Users may occasionally encounter unexpected results when generating dose-response curves for this compound. This guide addresses common issues and provides systematic troubleshooting steps.

Issue 1: The dose-response curve is flat, showing no inhibitory effect even at high concentrations.

A flat dose-response curve suggests a lack of biological activity, which can stem from several factors.

Start Start Issue Flat Dose-Response Curve Start->Issue Check1 Verify Compound Integrity Issue->Check1 Potential Cause? Check2 Confirm Cell Line Sensitivity Check1->Check2 No Solution1 Use Fresh Compound Stock Check1->Solution1 Yes Check3 Assess Assay Conditions Check2->Check3 No Solution2 Select a Sensitive Cell Line (e.g., with BRAF/RAS mutation) Check2->Solution2 Yes Solution3 Optimize Incubation Time and Cell Density Check3->Solution3 Yes End End Check3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Workflow for a Flat Dose-Response Curve.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Compound Degradation Verify the integrity and concentration of the this compound stock solution.Prepare a fresh stock solution from a new vial. Confirm the concentration using a spectrophotometer or other quantitative methods.
Cell Line Insensitivity The chosen cell line may not have an activated MAPK/ERK pathway.Use a positive control cell line known to be sensitive to MEK inhibitors (e.g., A375, HT-29). Confirm pathway activation via Western blot for phosphorylated ERK (p-ERK).
Incorrect Assay Conditions The incubation time may be too short, or the cell density may be too high.Optimize the incubation time (e.g., 48-72 hours for proliferation assays). Ensure cell density allows for logarithmic growth throughout the experiment.

Issue 2: The dose-response curve shows high variability between replicates.

High variability can obscure the true biological effect of this compound and make it difficult to determine an accurate IC50 value.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Cell Seeding Uneven cell distribution across the plate.Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pay careful attention to pipetting technique to ensure accuracy and consistency.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the microplate. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation This compound may precipitate at higher concentrations in the assay medium.Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower percentage of DMSO in the final assay volume.

Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol outlines a standard method for assessing the effect of this compound on cell proliferation.

Step1 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Step2 2. Allow Cells to Adhere (24 hours) Step1->Step2 Step3 3. Treat with this compound (Serial Dilutions) Step2->Step3 Step4 4. Incubate (e.g., 72 hours) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (2-4 hours) Step5->Step6 Step7 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) Step6->Step7 Step8 8. Read Absorbance (570 nm) Step7->Step8

Caption: Workflow for a Standard MTT Cell Proliferation Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Inconsistent pERK inhibition with ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP6918. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this compound, with a specific focus on inconsistent pERK inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and provide guides to troubleshoot inconsistent experimental results, particularly concerning the downstream effects of this compound on pERK levels.

Q1: We are observing inconsistent or weaker-than-expected inhibition of pERK in our KRAS G12C mutant cell line after treatment with this compound. What are the possible causes and solutions?

A1: Inconsistent pERK inhibition can arise from several factors, ranging from experimental protocol deviations to specific cellular responses. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Guide: Inconsistent pERK Inhibition

Potential Cause Recommended Action
1. Suboptimal Cell Health or Confluency Ensure cells are healthy, actively dividing, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.
2. Incorrect this compound Concentration or Stability Verify the calculated final concentration of this compound in your culture medium. Prepare fresh dilutions from a new stock solution to rule out compound degradation.
3. Insufficient Treatment Duration Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the optimal time point for pERK inhibition in your specific cell line.
4. Variability in Serum Concentration Serum contains growth factors that can activate the MAPK pathway. Serum-starve the cells for 4-24 hours before this compound treatment to reduce basal pERK levels and enhance the observable inhibitory effect.
5. Issues with Protein Extraction or Western Blotting Ensure the use of phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation states. Optimize your Western blot protocol for antibody concentrations and incubation times.
6. Cell Line Specific Resistance Mechanisms Some cell lines may have intrinsic or acquired resistance mechanisms that bypass KRAS G12C inhibition. Consider using a different KRAS G12C mutant cell line as a positive control.

Experimental Protocols

To ensure reproducible results, we provide detailed methodologies for key experiments related to the evaluation of this compound.

Protocol 1: Western Blot for pERK/ERK Levels

This protocol outlines the steps for assessing the phosphorylation status of ERK in response to this compound treatment.

  • Cell Seeding and Treatment:

    • Seed KRAS G12C mutant cells (e.g., NCI-H1373) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2-4 hours).

  • Protein Lysate Preparation:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

Assay Cell Line IC50 Value Reference
KRAS G12C Inhibition (cell-free)-0.028 µM[1]
pERK InhibitionNCI-H13733.7 nM[2]
Cell Growth Inhibition (6 days)NCI-H13730.0061 µM (6.1 nM)[1][2]

Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model

Dosage (p.o., daily for 13 days) Tumor Growth Inhibition (TGI) Reference
10 mg/kg27%[1]
20 mg/kg68%[1]
40 mg/kg49%[1]
60 mg/kg73%[1]

Visual Guides

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture KRAS G12C Mutant Cells Serum_Starve 2. Serum Starvation (optional, recommended) Cell_Culture->Serum_Starve ASP6918_Treatment 3. Treat with this compound (Dose-Response/Time-Course) Serum_Starve->ASP6918_Treatment Cell_Lysis 4. Cell Lysis ASP6918_Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 6. Western Blot for pERK, Total ERK, Loading Control Protein_Quant->Western_Blot Data_Analysis 7. Densitometry and Data Analysis Western_Blot->Data_Analysis

Caption: A standard experimental workflow for assessing pERK inhibition by this compound.

Troubleshooting_Logic Start Inconsistent pERK Inhibition Observed Check_Reagents Verify this compound Stock (Age, Storage, Concentration) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Cell Density, Treatment Time, Serum) Check_Reagents->Check_Protocol Reagents OK Not_Resolved Issue Persists Check_Reagents->Not_Resolved Reagents Faulty Check_Western Optimize Western Blot (Antibodies, Buffers, Transfer) Check_Protocol->Check_Western Protocol OK Check_Protocol->Not_Resolved Protocol Error Consider_Biology Investigate Biological Factors (Cell Line Integrity, Resistance) Check_Western->Consider_Biology Western OK Check_Western->Not_Resolved Western Error Resolved Issue Resolved Consider_Biology->Resolved Cause Identified Consider_Biology->Not_Resolved Cause Unclear Not_Resolved->Start Re-evaluate

Caption: A logical flowchart for troubleshooting inconsistent pERK inhibition.

References

Technical Support Center: Optimizing ASP6918 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of ASP6918.

This compound Overview

This compound is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in solid tumors.[1][2][3] It demonstrates significant antitumor activity by binding to the cysteine-12 residue of the mutated KRAS protein, thereby inhibiting downstream signaling pathways involved in cell growth and proliferation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a KRAS G12C inhibitor.[1][2] It works by covalently binding to the mutated cysteine residue at position 12 of the KRAS protein.[2] This locks the protein in an inactive state, preventing it from activating downstream signaling pathways, such as the MAPK/ERK pathway, that are crucial for tumor cell growth and survival.[1][2][4]

Q2: What is the reported in vitro potency of this compound?

A2: this compound has demonstrated potent in vitro activity. It has an IC50 value of 0.028 µM for inhibiting KRAS G12C.[1] In cell-based assays, it inhibited the growth of NCI-H1373 cells (a KRAS G12C mutant cell line) with an IC50 of 0.0061 µM.[1]

Q3: What in vivo efficacy has been observed with this compound?

A3: In a xenograft mouse model using NCI-H1373 cells, oral administration of this compound resulted in dose-dependent tumor regression.[1][2] Daily oral administration for 13 days showed tumor growth inhibition (TGI) rates of 27%, 68%, 49%, and 73% at doses of 10, 20, 40, and 60 mg/kg, respectively.[1]

Troubleshooting In Vivo Efficacy Issues

This section addresses common challenges that may be encountered during in vivo experiments with this compound and provides guidance on how to resolve them.

Issue 1: Suboptimal Antitumor Activity

Question: My in vivo study with this compound is showing lower than expected tumor growth inhibition. What are the potential causes and how can I troubleshoot this?

Answer: Suboptimal antitumor activity can stem from several factors, ranging from dosing and formulation to the specific animal model used. Below are key areas to investigate.

Potential Causes & Troubleshooting Steps:

  • Inadequate Dosing: The dose of this compound may be insufficient to achieve a therapeutic concentration at the tumor site.

    • Solution: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and a preliminary effective dose.[5][6] Based on published data, doses between 20 and 60 mg/kg have shown significant efficacy in mouse models.[1]

  • Poor Bioavailability: Although this compound is orally active, issues with formulation can lead to poor absorption.

    • Solution: Ensure the formulation is appropriate for oral administration and enhances solubility. For poorly soluble compounds, strategies like using lipid-based systems or creating solid dispersions can improve bioavailability.[7][8][9]

  • Animal Model Variability: The chosen animal model may not be optimal for evaluating the efficacy of this compound.

    • Solution: Ensure the use of a validated xenograft model with a confirmed KRAS G12C mutation, such as NCI-H1373.[1][2] Biological differences between individual animals can be mitigated by increasing the sample size per group.[5]

Issue 2: High Variability in Experimental Results

Question: I am observing significant variability in tumor growth and response to this compound between animals in the same treatment group. What can I do to reduce this?

Answer: High variability can obscure the true effect of the compound. Standardizing procedures and accounting for animal-specific factors are crucial.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Dosing Formulation: An unstable or non-homogeneous formulation can lead to inconsistent dosing between animals.

    • Solution: Prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration.

  • Variability in Animal Physiology: Differences in age, weight, and metabolism among animals can affect drug absorption and efficacy.

    • Solution: Use age- and weight-matched animals from a reliable supplier.[5] Standardize feeding conditions, as the presence of food can impact the absorption of orally administered drugs.[7]

  • Procedural Inconsistencies: Variations in tumor implantation or drug administration techniques can introduce variability.

    • Solution: Implement and adhere to strict standard operating procedures (SOPs) for all experimental steps, including tumor cell implantation and drug administration.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayKRAS G12C0.028 µM[1]
Cell Growth InhibitionNCI-H13730.0061 µM[1]

Table 2: In Vivo Efficacy of this compound in NCI-H1373 Xenograft Model

Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)
10Oral (p.o.)Daily for 13 days27%[1]
20Oral (p.o.)Daily for 13 days68%[1]
40Oral (p.o.)Daily for 13 days49%[1]
60Oral (p.o.)Daily for 13 days73%[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines the key steps for assessing the in vivo efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) appropriate for xenograft studies.[11]

  • Cell Line: Utilize a human cancer cell line with a confirmed KRAS G12C mutation, such as NCI-H1373.[1][2]

  • Tumor Implantation:

    • Harvest cells at 80-90% confluency.

    • Resuspend cells in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of approximately 5x10⁶ cells/100 µL.[12]

    • Subcutaneously inject the cell suspension into the flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[12]

  • Treatment:

    • Randomize animals into treatment groups (vehicle control and different doses of this compound).

    • Prepare the this compound formulation for oral administration.

    • Administer the designated dose daily via oral gavage.[1]

  • Data Analysis:

    • Calculate tumor volume for each animal at each measurement time point.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1/2 SOS1/2 RTK->SOS1/2 KRAS(G12C)-GDP KRAS(G12C)-GDP (Inactive) SOS1/2->KRAS(G12C)-GDP GDP-GTP Exchange KRAS(G12C)-GTP KRAS(G12C)-GTP (Active) KRAS(G12C)-GDP->KRAS(G12C)-GTP KRAS(G12C)-GTP->KRAS(G12C)-GDP GTP Hydrolysis RAF RAF KRAS(G12C)-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS(G12C)-GDP Covalent Inhibition

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Workflow for Troubleshooting Suboptimal In Vivo Efficacy

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Suboptimal Efficacy Check_Dose Review Dosing Regimen Start->Check_Dose Check_Formulation Assess Formulation & Bioavailability Start->Check_Formulation Check_Model Evaluate Animal Model Start->Check_Model Check_Procedure Audit Experimental Procedures Start->Check_Procedure Optimize_Dose Dose Escalation Study Check_Dose->Optimize_Dose Optimize_Formulation Reformulate for Improved Solubility Check_Formulation->Optimize_Formulation Validate_Model Confirm Target Expression in Model Check_Model->Validate_Model Standardize_Procedure Implement SOPs Check_Procedure->Standardize_Procedure End Improved Efficacy Optimize_Dose->End Optimize_Formulation->End Validate_Model->End Standardize_Procedure->End

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

References

Preclinical Toxicity Data for ASP6918 Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and corporate disclosures, detailed preclinical toxicity data for the KRAS G12C inhibitor ASP6918 could not be obtained. As a result, the creation of a specific technical support center with troubleshooting guides and FAQs regarding this compound toxicity in preclinical models, as requested, cannot be fulfilled at this time.

Information regarding the preclinical safety profile of this compound, a compound under development by Astellas Pharma, remains confidential. The primary scientific publication concerning this compound focuses on its discovery, synthesis, and potent anti-tumor activity in a specific mouse xenograft model. While this study provides details on the doses used for efficacy, it does not include data on observed toxicities or adverse events.

Available Preclinical Information

This compound is an orally active, covalent inhibitor of the KRAS G12C mutation, a key driver in several cancer types.[1][2] Preclinical efficacy has been demonstrated in a mouse model bearing NCI-H1373 human non-small cell lung cancer xenografts. In this model, oral administration of this compound led to dose-dependent tumor regression.[1]

In Vivo Efficacy Study Synopsis:
Animal ModelCell LineDosing RegimenObserved Efficacy
Xenograft Mouse ModelNCI-H137310, 20, 40, 60 mg/kg, p.o. daily for 13 daysDose-dependent tumor growth inhibition.[2]

Mechanism of Action: KRAS G12C Inhibition

This compound functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_gtp RAS Activation Cycle cluster_downstream Downstream Signaling cluster_inhibition Drug Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GEF GEF RTK->GEF RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange RAS_GTP->RAS_GDP GTP Hydrolosis RAF RAF RAS_GTP->RAF GEF->RAS_GDP GAP GAP GAP->RAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C Covalent Inhibition

Caption: Mechanism of action of this compound, a covalent inhibitor of KRAS G12C.

General Troubleshooting for In Vivo Studies with KRAS Inhibitors

While specific toxicity data for this compound is unavailable, researchers conducting in vivo studies with KRAS inhibitors may encounter general challenges. The following is a generalized troubleshooting guide.

Frequently Asked Questions (FAQs)

  • Q: What are the common signs of toxicity to monitor in mice treated with KRAS inhibitors?

    • A: General signs of toxicity include significant weight loss (>15-20%), lethargy, ruffled fur, hunched posture, and changes in behavior. Specific organ toxicities can vary depending on the inhibitor's off-target effects and may include gastrointestinal issues (diarrhea), skin rashes, or changes in blood chemistry. Close monitoring of animal health is crucial.

  • Q: How can I distinguish between tumor-related morbidity and drug toxicity?

    • A: This can be challenging. Key indicators of drug toxicity include the rapid onset of adverse signs following treatment initiation, dose-dependent severity of symptoms, and the absence of such signs in vehicle-treated control animals with similar tumor burdens. In contrast, tumor-related morbidity often correlates with tumor growth and may be present in the control group.

  • Q: What should I do if I observe unexpected animal deaths?

    • A: Unexpected deaths should be promptly investigated. A necropsy should be performed to identify potential target organs of toxicity. It is also important to review dosing procedures to rule out administration errors. The study protocol may need to be amended to include lower dose groups or more frequent monitoring.

Troubleshooting_Workflow Start In Vivo Experiment Start Dosing Administer this compound Start->Dosing Monitor Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitor Adverse_Event Adverse Event Observed? Monitor->Adverse_Event Continue Continue Study Adverse_Event->Continue No Investigate Investigate Cause: - Dose-related? - Formulation issue? - Off-target effect? Adverse_Event->Investigate Yes Continue->Dosing Endpoint Study Endpoint Continue->Endpoint Necropsy Perform Necropsy & Histopathology Investigate->Necropsy Protocol_Modification Modify Protocol: - Adjust dose - Refine monitoring Necropsy->Protocol_Modification Protocol_Modification->Start

References

Validation & Comparative

A Head-to-Head Showdown: ASP6918 vs. Sotorasib in KRAS G12C-Mutated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of two potent and selective KRAS G12C inhibitors, ASP6918 and sotorasib, for researchers, scientists, and drug development professionals.

The discovery of small molecule inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" target, has marked a pivotal moment in oncology. Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. Among the promising next-generation inhibitors is this compound, a novel agent that has demonstrated potent preclinical activity. This guide provides an objective comparison of the performance of this compound and sotorasib in KRAS G12C-mutated cells, supported by experimental data to inform further research and development.

Mechanism of Action: Covalent Inhibition of the "Switched-Off" State

Both this compound and sotorasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond with this cysteine, they lock the KRAS protein in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the preclinical performance of this compound and sotorasib based on available experimental data.

In Vitro Activity This compound Sotorasib (AMG 510) Cell Line(s) Reference
Cell-Free KRAS G12C Inhibition (IC50) 28 nMNot specified in direct comparisonCell-free assay[1]
pERK Inhibition (IC50) 3.7 nMNot specified in direct comparisonNCI-H1373[1]
Cell Growth Inhibition (IC50) 6.1 nM~10-fold less potent than ASP2453 (this compound)NCI-H1373[1][2]
KRAS Activation Inhibition (IC50) Not specified~10-fold less potent than ASP2453 (this compound)MIA PaCa-2[2]
Cell Proliferation after Washout More durable inhibitionLess durable inhibitionMIA PaCa-2[2]
In Vivo Efficacy This compound Sotorasib (AMG 510) Xenograft Model Reference
Tumor Growth Inhibition Dose-dependent tumor regressionNot specified in direct comparisonNCI-H1373[1][3]
Comparative Antitumor Effect Induced complete tumor regression at 30 mg/kgDid not induce complete regression at 100 mg/kgMIA PaCa-2[2]
Efficacy in Sotorasib-Resistant Model Induced tumor regression-AMG 510-resistant xenograft[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibitor Action cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP to GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound or Sotorasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C Signaling Pathway and Inhibitor Action.

Experimental_Workflow General Experimental Workflow for Preclinical Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture KRAS G12C Mutant Cell Lines Treatment Treat with this compound or Sotorasib Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot for pERK/ERK Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model Dosing Oral Administration of Inhibitor or Vehicle Xenograft->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., pERK in Tumors) Dosing->PD_Analysis

Caption: General Experimental Workflow for Preclinical Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sotorasib on the proliferation of KRAS G12C-mutant cancer cells.

Materials:

  • KRAS G12C-mutant cell lines (e.g., NCI-H1373, MIA PaCa-2)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well clear bottom white plates

  • This compound and sotorasib stock solutions in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and sotorasib in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot for pERK Inhibition

Objective: To assess the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK (pERK) relative to total ERK.

Materials:

  • KRAS G12C-mutant cell lines

  • This compound and sotorasib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or sotorasib for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by size and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and the loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and sotorasib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID mice)

  • KRAS G12C-mutant cancer cells (e.g., NCI-H1373, MIA PaCa-2)

  • Matrigel (optional)

  • This compound and sotorasib formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of KRAS G12C-mutant cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound, sotorasib, or vehicle control orally once daily at the specified doses. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control.

  • Pharmacodynamic Analysis (Optional): At specific time points after the final dose, tumors can be excised to analyze target engagement and downstream signaling inhibition (e.g., pERK levels by Western blot or immunohistochemistry).

Conclusion

Both this compound and sotorasib are highly potent and selective covalent inhibitors of KRAS G12C. The available preclinical data suggests that this compound may exhibit more potent and durable inhibition of KRAS G12C signaling and superior anti-tumor efficacy in some models compared to sotorasib.[2] Notably, this compound has demonstrated efficacy in a sotorasib-resistant xenograft model, suggesting it may overcome some mechanisms of acquired resistance.[2] These findings highlight this compound as a promising next-generation KRAS G12C inhibitor. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two agents in patients with KRAS G12C-mutated cancers. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of novel KRAS G12C-targeted therapies.

References

A Preclinical Showdown: ASP6918 vs. Adagrasib in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical profiles of two prominent KRAS G12C inhibitors: ASP6918 and adagrasib. As no direct head-to-head preclinical studies have been published, this guide synthesizes data from separate, publicly available studies to offer a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.

The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a landmark achievement in oncology, offering a therapeutic avenue for a previously "undruggable" target. Adagrasib (MRTX849) has emerged as a clinically advanced frontrunner, while this compound represents a more recently disclosed potent inhibitor. This guide aims to juxtapose their preclinical performance to inform further research and development in this competitive landscape.

Mechanism of Action: Targeting the "Switch-II" Pocket

Both this compound and adagrasib are orally bioavailable, small-molecule inhibitors that function by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1][2] This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is critical for tumor cell proliferation and survival.[1][2]

Biochemical and Cellular Potency: A Comparative Look

An essential starting point for comparing targeted inhibitors is their direct activity against the mutant protein and their ability to inhibit cancer cell growth. The following table summarizes the key in vitro potency data for this compound and adagrasib.

ParameterThis compoundAdagrasib (MRTX849)
Target Binding IC50 0.028 µM[3]~0.005 µM (5 nM)[1][4]
Cell Line NCI-H1373 (Non-Small Cell Lung Cancer)NCI-H358 (Non-Small Cell Lung Cancer), MIA PaCa-2 (Pancreatic Cancer), and others[5]
Cellular Growth Inhibition IC50 0.0061 µM (NCI-H1373)[3]10 - 973 nM (in a panel of KRAS G12C-mutant cell lines)[5]
pERK Inhibition IC50 3.7 nM (NCI-H1373)[6]Single-digit nanomolar range in cell lines[5]

In Vivo Efficacy: Tumor Regression in Xenograft Models

The ultimate preclinical validation for an anticancer agent is its ability to control tumor growth in animal models. Both this compound and adagrasib have demonstrated significant in vivo activity in xenograft models of KRAS G12C-mutant cancers.

ParameterThis compoundAdagrasib (MRTX849)
Xenograft Model NCI-H1373 (subcutaneous)[2]NCI-H358 (subcutaneous), LU99-Luc, H23-Luc, LU65-Luc (intracranial)[1][7]
Dosing Regimen 10, 20, 40, 60 mg/kg, p.o., daily for 13 days[3]100 mg/kg, p.o., twice daily for 21 days (intracranial models)[1]
Observed Efficacy Dose-dependent tumor growth inhibition (TGI) with rates of 27%, 68%, 49%, and 73% at 10, 20, 40, and 60 mg/kg respectively[3]Significant inhibition of brain tumor growth and extended survival[1]

Experimental Protocols

To facilitate independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the concentration of the inhibitor that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.

Protocol:

  • Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H1373, NCI-H358) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (this compound or adagrasib). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period of 3 to 6 days.[3][5]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.[5][8]

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously or intracranially implant KRAS G12C-mutant cancer cells into immunocompromised mice.[2][7]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer the inhibitor orally at the specified dose and schedule.[3][7]

  • Monitoring: Measure tumor volume and body weight regularly. For intracranial models, bioluminescence imaging (BLI) can be used to monitor tumor growth.[7]

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI). Tumors may also be excised for pharmacodynamic analysis (e.g., Western blotting for pERK levels).

Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GDP -> GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound or Adagrasib Inhibitor->KRAS_GDP Covalent Binding (Irreversible Inhibition)

Caption: KRAS G12C signaling pathway and the point of intervention for this compound and adagrasib.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Target Binding IC50) Cell_Viability Cell Viability Assay (Cellular IC50) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (pERK Inhibition) Cell_Viability->Western_Blot Xenograft_Model Xenograft Model Establishment Western_Blot->Xenograft_Model Treatment Drug Administration (Oral Gavage) Xenograft_Model->Treatment Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, BLI) Treatment->Efficacy_Monitoring PD_Analysis Pharmacodynamic Analysis (pERK in Tumors) Efficacy_Monitoring->PD_Analysis

Caption: A generalized experimental workflow for the preclinical assessment of KRAS G12C inhibitors.

Conclusion

Both this compound and adagrasib demonstrate potent and selective inhibition of the KRAS G12C mutant in preclinical models. While adagrasib has a more extensive publicly available dataset owing to its advanced clinical development, the initial data for this compound suggests it is a highly potent contender in this therapeutic space. The subtle differences in their biochemical and cellular potencies may not be directly comparable due to variations in experimental conditions across different studies. Future direct comparative studies will be crucial to definitively delineate the nuanced differences in their preclinical profiles and to better predict their relative clinical potential. This guide serves as a foundational resource for understanding the current preclinical landscape of these two important KRAS G12C inhibitors.

References

A Preclinical Comparative Guide to KRAS G12C Inhibitors: ASP6918 in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for KRAS-mutated cancers has been revolutionized by the advent of covalent inhibitors specifically targeting the KRAS G12C mutation. This guide provides a comparative preclinical overview of ASP6918, a potent KRAS G12C inhibitor, alongside other key players in this class: sotorasib, adagrasib, and the next-generation inhibitor, divarasib. While clinical data for sotorasib and adagrasib have paved the way for their use in non-small cell lung cancer (NSCLC), this compound remains in the preclinical stage of development.[1][2] This guide focuses on the available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.

Mechanism of Action: Covalent Targeting of the Switch-II Pocket

All four inhibitors—this compound, sotorasib, adagrasib, and divarasib—are covalent inhibitors that irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3] This covalent modification occurs within a region known as the switch-II pocket, locking the KRAS protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, these inhibitors block the downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitors (this compound, Sotorasib, Adagrasib, Divarasib) Inhibitor->KRAS_GDP Covalent Binding

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

Preclinical Efficacy: A Comparative Look

Direct head-to-head preclinical studies comparing this compound with sotorasib, adagrasib, and divarasib under identical conditions are not publicly available. However, by collating data from various sources, we can draw some comparative insights. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that all four inhibitors demonstrate potent activity against KRAS G12C mutant cell lines.

InhibitorAssay TypeCell LineIC50 (µM)Reference
This compound Cell-free-0.028[4]
Cell GrowthNCI-H13730.0061[4][5]
Sotorasib pERK InhibitionNCI-H358~0.001-0.01
Adagrasib Cell ViabilityNCI-H358~0.01-0.05
Divarasib Cell ViabilityNCI-H2122Sub-nanomolar range[2]

Note: IC50 values for sotorasib and adagrasib are approximated from graphical data in various publications and may not represent precise figures.

Preclinical studies suggest that divarasib may be more potent and selective than sotorasib and adagrasib.[2]

In Vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.

InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI) / RegressionReference
This compound NCI-H137310, 20, 40, 60 mg/kg, p.o., dailyTGI of 27%, 68%, 49%, 73% respectively[4][5]
Sotorasib NCI-H358100 mg/kg, p.o., dailySignificant tumor regression
Adagrasib NCI-H358100 mg/kg, p.o., dailySignificant tumor regression
Divarasib VariousNot specifiedComplete tumor growth inhibition in multiple models[2]

This compound has demonstrated dose-dependent tumor regression in an NCI-H1373 xenograft mouse model following oral administration.[3][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of common methodologies used in the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed KRAS G12C mutant cells in 96-well plates B Treat with varying concentrations of KRAS inhibitor A->B C Incubate for 72-96 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2: General workflow for a cell viability (MTT) assay.

Detailed Methodology:

  • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H1373, NCI-H358) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor.

  • Incubation: Plates are incubated for 72 to 96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for pERK Inhibition

This technique is used to assess the inhibition of downstream signaling by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.

Western_Blot_Workflow A Treat cells with KRAS inhibitor at different time points and concentrations B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary antibodies (anti-pERK, anti-total ERK) D->E F Incubate with secondary antibody E->F G Detect and quantify protein bands F->G

Figure 3: General workflow for a Western blot analysis of pERK inhibition.

Detailed Methodology:

  • Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.

  • Analysis: The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

In Vivo Xenograft Study

This experimental model assesses the anti-tumor activity of a compound in a living organism.

Xenograft_Study_Workflow A Subcutaneously implant KRAS G12C mutant cancer cells into immunodeficient mice B Allow tumors to reach a specified volume (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer inhibitor (e.g., oral gavage) daily C->D E Monitor tumor volume and body weight regularly D->E F Analyze tumor growth inhibition (TGI) or regression E->F

Figure 4: General workflow for an in vivo xenograft study.

Detailed Methodology:

  • Cell Implantation: A suspension of KRAS G12C mutant cancer cells (e.g., NCI-H1373) is subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (typically 100-200 mm³).

  • Randomization: Mice are randomized into treatment and vehicle control groups.

  • Drug Administration: The KRAS G12C inhibitor is administered, often daily via oral gavage, at various doses.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) or tumor regression is calculated and compared between the treatment and control groups.

Clinical Development Status

While sotorasib and adagrasib have received regulatory approval for the treatment of KRAS G12C-mutated NSCLC, this compound is currently in the preclinical stage of development.[1][2] Astellas Pharma, the developer of this compound, is also investigating other KRAS inhibitors, including ASP3082, a KRAS G12D degrader, and ASP5834, a pan-KRAS degrader, which are in early clinical development.[4][7]

Conclusion

This compound is a potent preclinical KRAS G12C inhibitor with demonstrated in vitro and in vivo activity. While direct comparative studies are lacking, the available data suggests its efficacy is within the range of other inhibitors in its class. The clinical development of KRAS G12C inhibitors is a rapidly evolving field, with newer agents like divarasib showing promise in early studies. Further investigation is required to fully understand the comparative efficacy and potential clinical utility of this compound. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors.

References

The Synergistic Potential of Combining ASP6918 with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for ASP6918 in combination with EGFR inhibitors. Publicly available preclinical or clinical data on the combination of this compound, a KRAS G12C inhibitor, with EGFR inhibitors is not currently available. This compound is a potent and orally active KRAS G12C inhibitor with demonstrated anti-tumor activity in preclinical models as a monotherapy.[1][2]

This guide will therefore provide a comparative overview of the established therapeutic strategy of combining other KRAS G12C inhibitors, such as sotorasib and divarasib, with EGFR inhibitors. This approach is based on a strong scientific rationale for overcoming resistance to KRAS G12C inhibitor monotherapy, particularly in colorectal cancer (CRC).[3][4][5] The data presented here can serve as a valuable reference for researchers and drug development professionals interested in the potential of combining this compound with EGFR inhibitors.

Rationale for Combination Therapy: Overcoming Adaptive Resistance

KRAS G12C mutations are significant drivers in various cancers. While KRAS G12C inhibitors have shown promise, their efficacy as single agents can be limited by adaptive resistance mechanisms. A key mechanism of this resistance is the reactivation of the MAPK signaling pathway through upstream feedback activation of the epidermal growth factor receptor (EGFR).[4][5] By inhibiting KRAS G12C, the negative feedback loop that normally dampens EGFR signaling is disrupted, leading to increased EGFR activity and a rebound in downstream signaling, which ultimately drives tumor cell survival and proliferation.

The combination of a KRAS G12C inhibitor with an EGFR inhibitor is designed to counteract this feedback loop. The EGFR inhibitor blocks the upstream reactivation, while the KRAS G12C inhibitor continues to suppress the mutated KRAS protein. This dual blockade leads to a more sustained and potent inhibition of the MAPK pathway, resulting in enhanced anti-tumor activity.

Comparative Efficacy of KRAS G12C and EGFR Inhibitor Combinations

Clinical trials have demonstrated the benefit of combining KRAS G12C inhibitors with EGFR inhibitors in patients with KRAS G12C-mutated metastatic colorectal cancer (mCRC). Below is a summary of key clinical trial data for sotorasib and divarasib in combination with EGFR inhibitors.

Table 1: Efficacy of Sotorasib plus Panitumumab in KRAS G12C-Mutated mCRC (CodeBreaK 300)[6][7]
EndpointSotorasib (960 mg) + Panitumumab (n=53)Sotorasib (240 mg) + Panitumumab (n=53)Standard of Care (n=54)
Progression-Free Survival (PFS)
Hazard Ratio vs. Standard of Care0.49 (95% CI, 0.30 to 0.80; P=0.006)0.58 (95% CI, 0.36 to 0.93; P=0.03)-
Objective Response Rate (ORR) 26.4% (95% CI, 15.3 to 40.3)5.7% (95% CI, 1.2 to 15.7)0% (95% CI, 0.0 to 6.6)
Table 2: Efficacy of Divarasib plus Cetuximab in KRAS G12C-Positive CRC (Phase Ib)[8]
EndpointDivarasib + Cetuximab
Confirmed Objective Response Rate (ORR) Promising clinical activity demonstrated

Note: Specific quantitative data for all endpoints for the divarasib combination were not detailed in the provided search results but were described as showing a manageable safety profile and promising clinical activity.[6]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the clinical trials of KRAS G12C inhibitors in combination with EGFR inhibitors.

CodeBreaK 300 (Sotorasib + Panitumumab)[6][7]
  • Study Design: Phase 3, multicenter, open-label, randomized trial.

  • Patient Population: Patients with chemorefractory metastatic colorectal cancer with mutated KRAS G12C who had not received prior treatment with a KRAS G12C inhibitor.

  • Treatment Arms:

    • Sotorasib (960 mg once daily) + Panitumumab

    • Sotorasib (240 mg once daily) + Panitumumab

    • Investigator's choice of trifluridine-tipiracil or regorafenib (standard care)

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.

  • Key Secondary Endpoints: Overall survival (OS) and objective response.

Phase Ib Study (Divarasib + Cetuximab)[8]
  • Study Design: Ongoing Phase Ib study.

  • Patient Population: Patients with KRAS G12C-positive colorectal cancer.

  • Treatment Arms: Divarasib in combination with cetuximab.

  • Endpoints: Safety, tolerability, and clinical activity (including objective response rate).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating such combination therapies.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds KRAS_G12C KRAS G12C EGFR->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Cetuximab) EGFR_Inhibitor->EGFR Inhibits This compound This compound (KRAS G12C Inhibitor) This compound->KRAS_G12C Inhibits

Caption: EGFR and KRAS Signaling Pathway Inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Cell_Lines KRAS G12C Mutant Cancer Cell Lines In_Vitro In Vitro Assays (Viability, Apoptosis) Cell_Lines->In_Vitro Xenograft Patient-Derived Xenograft (PDX) Models In_Vivo In Vivo Studies (Tumor Growth Inhibition) Xenograft->In_Vivo In_Vitro->In_Vivo Patient_Selection Patient Selection (KRAS G12C+ Tumors) In_Vivo->Patient_Selection Treatment Combination Therapy (this compound + EGFRi) Patient_Selection->Treatment Evaluation Efficacy & Safety Evaluation (ORR, PFS) Treatment->Evaluation

Caption: Drug Combination Evaluation Workflow.

References

The Synergistic Potential of Combining ASP6918 with MEK Inhibitors in KRAS G12C-Mutated Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of solid tumors harboring this specific genetic alteration. ASP6918 is a potent and orally active KRAS G12C inhibitor that has demonstrated significant antitumor activity in preclinical models.[1][2] However, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies to enhance efficacy and durability of response. This guide provides a comparative overview of the synergistic effects observed when combining a KRAS G12C inhibitor, analogous to this compound, with a MEK inhibitor, a key component of the downstream MAPK signaling pathway.

While direct preclinical or clinical data on the combination of this compound with a MEK inhibitor is not yet publicly available, extensive research on other KRAS G12C inhibitors, such as sotorasib and adagrasib, in combination with MEK inhibitors like trametinib and binimetinib, provides a strong rationale and predictive framework for the potential of this therapeutic approach. This guide will synthesize these findings to offer insights into the expected synergistic effects, relevant experimental protocols, and the underlying biological mechanisms.

Rationale for Combination Therapy

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The KRAS G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. While KRAS G12C inhibitors effectively block the mutant KRAS protein, tumors can develop resistance through various mechanisms, including feedback reactivation of the MAPK pathway. By simultaneously targeting both KRAS G12C and MEK, this combination therapy aims to achieve a more profound and sustained inhibition of MAPK signaling, thereby overcoming or delaying the onset of resistance and enhancing anti-tumor activity.

Data Presentation: Preclinical and Clinical Synergistic Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of KRAS G12C inhibitors with MEK inhibitors.

Table 1: Preclinical In Vitro and In Vivo Efficacy of KRAS G12C and MEK Inhibitor Combinations

KRAS G12C InhibitorMEK InhibitorCancer TypeModelKey FindingsReference
SotorasibTrametinibNon-Small Cell Lung Cancer (NSCLC)Cell LinesSynergistic anti-tumor effect compared to single agents.[3]
SotorasibTrametinibNSCLCXenograftsDisplayed synergistic antitumor activity.[3]
AdagrasibBinimetinibColorectal Cancer (CRC)Preclinical ModelsCombination with a MEK inhibitor and a CDK4/6 inhibitor (palbociclib) showed synergistic tumor growth suppression in patient-derived xenografts.[4]

Table 2: Clinical Efficacy of Sotorasib and Trametinib Combination (CodeBreak 101 Study)

Cancer TypePatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Colorectal Cancer (CRC)Previously treated with a KRAS G12C inhibitor14.3%85.7%[5]
Colorectal Cancer (CRC)KRAS G12C inhibitor-naïve9.1%82.0%[5]
Non-Small Cell Lung Cancer (NSCLC)All patients-67.0%[5]

Signaling Pathway and Experimental Workflow

KRAS-MAPK Signaling Pathway Inhibition

KRAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes This compound This compound This compound->KRAS_G12C Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: Dual inhibition of the KRAS-MAPK pathway by this compound and a MEK inhibitor.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed KRAS G12C mutant cancer cells Drug_Treatment Treat with this compound, MEK inhibitor, and combinations Cell_Seeding->Drug_Treatment Incubation Incubate for 72h Drug_Treatment->Incubation Viability_Assay Perform CellTiter-Glo or similar assay Incubation->Viability_Assay Data_Acquisition Measure luminescence Viability_Assay->Data_Acquisition Dose_Response Generate dose-response curves Data_Acquisition->Dose_Response CI_Calculation Calculate Combination Index (Chou-Talalay) Dose_Response->CI_Calculation Synergy_Determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Determination

Caption: A typical workflow for assessing the synergistic effects of drug combinations in vitro.

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the synergistic anti-proliferative effects of this compound and a MEK inhibitor in KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Cell culture medium and supplements

  • This compound and MEK inhibitor (e.g., trametinib)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the MEK inhibitor.

  • Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Generate dose-response curves for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and a MEK inhibitor combination in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • KRAS G12C mutant cancer cells (e.g., NCI-H1373)

  • Matrigel (or other appropriate matrix)

  • This compound and MEK inhibitor formulations for oral gavage or other appropriate route of administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, MEK inhibitor alone, and this compound + MEK inhibitor).

  • Drug Administration: Administer the drugs according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

The available preclinical and clinical data for combining KRAS G12C inhibitors with MEK inhibitors strongly support the rationale for investigating the synergistic potential of this compound with a MEK inhibitor. This combination has the potential to induce a more potent and durable anti-tumor response in patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for robustly evaluating this promising therapeutic strategy. Further research is warranted to confirm these synergistic effects with this compound specifically and to optimize dosing and scheduling for clinical translation.

References

Validating ASP6918 Target Engagement with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methodologies for validating the target engagement of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C.[1] Objective comparisons with alternative approaches are presented, supported by experimental data and detailed protocols to aid in the design and implementation of robust target validation studies.

Introduction to this compound and Target Engagement

This compound is a novel small molecule inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth.[1] Validating that a drug like this compound effectively binds to its intended target, KRAS G12C, within a complex cellular environment is a crucial step in drug development. This process, known as target engagement, confirms the drug's mechanism of action and provides essential data for dose-response relationships. Mass spectrometry has emerged as a powerful and precise tool for quantifying this engagement.

Mass Spectrometry-Based Target Engagement Validation of this compound

A highly sensitive and specific method for validating and quantifying the engagement of covalent inhibitors like this compound with KRAS G12C is through targeted liquid chromatography-mass spectrometry (LC-MS/MS). This approach directly measures the extent of covalent modification of the target protein. An analogous approach has been successfully developed for another KRAS G12C inhibitor, GDC-6036, which can be adapted for this compound.[2][3][4]

Experimental Approach: Immunoaffinity Enrichment followed by 2D-LC-MS/MS

This method involves the specific enrichment of the KRAS protein from cell or tissue lysates, followed by enzymatic digestion and quantification of both the this compound-bound (modified) and unbound (unmodified) KRAS G12C peptides by mass spectrometry.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results cell_lysate Cell/Tissue Lysate (Containing KRAS G12C) enrichment Immunoaffinity Enrichment (anti-RAS antibody) cell_lysate->enrichment Incubate with antibody digestion Tryptic Digestion enrichment->digestion On-bead digestion lc_separation 2D-Liquid Chromatography (Peptide Separation) digestion->lc_separation Inject peptides ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection Ionize and fragment data_analysis Data Analysis ms_detection->data_analysis Acquire spectra quantification Quantification of Modified vs. Unmodified Peptides data_analysis->quantification Extract ion chromatograms target_engagement Determination of Target Engagement (%) quantification->target_engagement Calculate ratio

Caption: Workflow for Immunoaffinity-MS based Target Engagement. (Within 100 characters)
Quantitative Data Presentation

The following table illustrates the type of quantitative data that can be obtained from such an experiment, demonstrating dose-dependent target engagement. The data presented here is hypothetical for this compound, based on published results for similar KRAS G12C inhibitors.[2][4]

This compound Concentration% KRAS G12C Engagement (Modified)
Vehicle (DMSO)0%
10 nM15%
100 nM55%
1 µM92%
10 µM99%
Experimental Protocol: Immunoaffinity Enrichment 2D-LC-MS/MS
  • Cell Lysis: Culture KRAS G12C-positive cells (e.g., NCI-H358) and treat with varying concentrations of this compound or vehicle (DMSO) for a specified time. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Immunoaffinity Enrichment: Incubate a defined amount of total protein lysate (e.g., 1 mg) with an anti-RAS antibody conjugated to magnetic beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured KRAS protein into peptides.

  • Peptide Elution: Collect the supernatant containing the peptides.

  • 2D-LC-MS/MS Analysis:

    • Perform the first dimension of liquid chromatography separation.

    • Automatically transfer fractions to the second dimension of liquid chromatography coupled directly to a high-resolution mass spectrometer.

    • Acquire data in a targeted manner, focusing on the precursor ions for both the unmodified KRAS G12C peptide and the this compound-modified peptide.

  • Data Analysis: Integrate the peak areas for the modified and unmodified peptides. Calculate the percentage of target engagement as: (Area of Modified Peptide) / (Area of Modified Peptide + Area of Unmodified Peptide) * 100.

Comparison with Alternative Mass Spectrometry Methods

While targeted LC-MS/MS provides precise quantification of on-target engagement, other mass spectrometry-based methods can offer a broader, proteome-wide view of a compound's interactions.

Chemoproteomics for On- and Off-Target Profiling

Chemoproteomics approaches, such as competitive activity-based protein profiling (ABPP), can be used to assess the selectivity of this compound across the proteome. This method can identify other proteins that may be covalently modified by the inhibitor, providing crucial information about potential off-target effects.

cluster_kras_pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation Nuclear Translocation This compound This compound This compound->KRAS_GDP Covalent Binding (Inhibition)

Caption: Simplified KRAS Signaling Pathway and this compound Inhibition. (Within 100 characters)
Comparison of Methodologies

FeatureTargeted LC-MS/MSChemoproteomics (e.g., ABPP)
Primary Goal Precise quantification of on-target engagementProteome-wide on- and off-target identification
Sensitivity Very high (sub-femtomole)Moderate to high
Throughput ModerateLower
Information Provided Absolute or relative quantification of target modificationRelative quantification of probe binding to many proteins
Requirement for specific antibody Yes (for enrichment)No (uses a reactive probe)
Ideal Application In-depth validation and quantification of a known targetSelectivity profiling and off-target discovery
Experimental Protocol: Competitive Chemoproteomics
  • Cell Treatment: Treat KRAS G12C-positive cells with varying concentrations of this compound or vehicle (DMSO).

  • Lysis: Lyse the cells under denaturing conditions.

  • Probe Labeling: Treat the lysates with a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe). This probe will label cysteine residues that are not occupied by this compound.

  • Click Chemistry: Use click chemistry to attach a biotin tag to the alkyne probe.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • On-Bead Digestion: Digest the enriched proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling or label-free quantification).

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in probe labeling in the presence of this compound. These are potential on- and off-targets.

Conclusion

Mass spectrometry offers a powerful and versatile toolkit for the validation of this compound target engagement. Targeted LC-MS/MS, particularly when combined with immunoaffinity enrichment, provides a highly sensitive and quantitative method for confirming the direct binding of this compound to KRAS G12C. For a comprehensive understanding of the inhibitor's selectivity and potential off-target effects, broader chemoproteomic approaches are invaluable. The choice of methodology will depend on the specific research question, with targeted approaches being ideal for in-depth validation and proteome-wide methods for selectivity profiling. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust target engagement studies for this compound and other covalent inhibitors.

References

ASP6918 in Xenograft Models: A Comparative Analysis Against the Standard of Care for KRAS G12C-Mutated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational KRAS G12C inhibitor, ASP6918, and the established standard of care for KRAS G12C-mutated cancers in preclinical xenograft models. The objective is to present the available data on this compound's efficacy and to frame it within the context of current therapeutic alternatives.

Introduction to this compound

This compound is a potent and orally active covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key signaling protein that, when mutated, can drive tumor growth. The specific G12C mutation makes the KRAS protein constitutively active. This compound selectively targets and binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival. The primary therapeutic target for this compound is solid tumors harboring the KRAS G12C mutation, with a particular focus on non-small cell lung cancer (NSCLC).[2]

Standard of Care in KRAS G12C-Mutated Cancers

The current standard of care for patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy includes the FDA-approved drugs sotorasib and adagrasib. These agents are also covalent inhibitors of KRAS G12C and have demonstrated significant clinical activity. In the context of preclinical research and for the purposes of this comparison, sotorasib and adagrasib represent the benchmark against which new therapeutic candidates like this compound are evaluated.

This compound Performance in Xenograft Models

Preclinical data on this compound has been reported in the NCI-H1373 xenograft mouse model, which is derived from a human lung adenocarcinoma cell line with the KRAS G12C mutation.

Quantitative Data Summary

While direct head-to-head comparative studies between this compound and the standard of care (sotorasib or adagrasib) in the same xenograft model are not publicly available in the reviewed literature, the following table summarizes the reported efficacy of this compound against a vehicle control.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI)Study Model
This compound10 mg/kg, p.o. daily for 13 days27%NCI-H1373 Xenograft
This compound20 mg/kg, p.o. daily for 13 days68%NCI-H1373 Xenograft
This compound40 mg/kg, p.o. daily for 13 days49%NCI-H1373 Xenograft
This compound60 mg/kg, p.o. daily for 13 days73%NCI-H1373 Xenograft

Data sourced from MedchemExpress, referencing Imaizumi T, et al. Bioorg Med Chem. 2024 Jan 15;98:117581.[1]

Experimental Protocols

A detailed experimental protocol from the primary publication for the this compound xenograft study is not publicly available. However, based on typical methodologies for such studies and the available information, a general protocol can be outlined.

NCI-H1373 Xenograft Model Protocol (General)

  • Cell Line: NCI-H1373 human lung adenocarcinoma cells with KRAS G12C mutation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of NCI-H1373 cells, typically mixed with Matrigel, into the flank of the mice.

  • Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.

  • Treatment Initiation: Treatment begins when tumors reach a predetermined size.

  • Drug Administration: this compound administered orally (p.o.) daily at various doses. The vehicle control group receives the formulation excipient.

  • Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. Body weight and general health of the animals are also monitored as indicators of toxicity.

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF This compound This compound This compound->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Xenograft_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. NCI-H1373 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Day 13) Monitoring->Endpoint TGI_Calc 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc Report 9. Report Findings TGI_Calc->Report

Caption: General experimental workflow for a xenograft study.

Discussion and Conclusion

The available preclinical data indicates that this compound demonstrates dose-dependent antitumor activity in the NCI-H1373 KRAS G12C xenograft model. The observed tumor growth inhibition suggests that this compound is a promising therapeutic candidate for KRAS G12C-mutated cancers.

However, a significant limitation in the current publicly available information is the absence of direct, head-to-head comparative efficacy data against the approved standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib, in a preclinical setting. Such studies are crucial for accurately positioning this compound within the therapeutic landscape and for making informed decisions in drug development.

For a comprehensive evaluation, further studies directly comparing the efficacy, pharmacokinetics, and pharmacodynamics of this compound with sotorasib and adagrasib in relevant xenograft models are warranted. Researchers are encouraged to consult the full-text publication of the primary research on this compound for more detailed information, should it become accessible.

References

ASP6918 and the Landscape of KRAS G12C Inhibitor Combination Therapies: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. ASP6918 is an emerging potent and orally active KRAS G12C inhibitor with demonstrated preclinical anti-tumor activity as a monotherapy.[1] This guide provides a comparative overview of the preclinical data for this compound alongside other notable KRAS G12C inhibitors, with a focus on their evaluation in combination with chemotherapy and other targeted agents. While direct preclinical studies of this compound combined with chemotherapy are not yet publicly available, this guide leverages data from analogous inhibitors to provide a valuable comparative context for researchers.

This compound: Preclinical Monotherapy Performance

This compound has shown significant promise in preclinical models as a single agent. Its primary mechanism of action is the covalent and irreversible binding to the cysteine-12 residue of the KRAS G12C mutant protein, locking it in an inactive state.[2][3]

Parameter Cell Line/Model Result Reference
IC50 (Cell Growth Inhibition) NCI-H13730.0061 µM[1]
In Vivo Efficacy (Tumor Growth Inhibition) NCI-H1373 Xenograft27% (10 mg/kg), 68% (20 mg/kg), 49% (40 mg/kg), 73% (60 mg/kg)[1]

Comparative Preclinical Data: KRAS G12C Inhibitors in Combination Therapy

The therapeutic strategy for KRAS G12C-mutated cancers is rapidly evolving towards combination therapies to enhance efficacy and overcome resistance. Preclinical and early clinical studies have explored combining KRAS G12C inhibitors with standard chemotherapy, as well as other targeted agents.

KRAS G12C Inhibitor Combination Agent(s) Cancer Type (Model) Key Preclinical/Early Clinical Findings Reference
Sotorasib (AMG 510) Carboplatin, PemetrexedNon-Small Cell Lung Cancer (NSCLC)Enhanced anti-tumor efficacy. The CodeBreaK 101 trial is investigating this combination.[1]
DocetaxelNSCLCA case report showed remarkable efficacy in a patient resistant to sotorasib monotherapy.[4]
Irinotecan, Fluorouracil, Leucovorin or Gemcitabine, Nab-paclitaxelPancreatic CancerA Phase Ib/II trial is underway to evaluate safety and efficacy.[5]
Adagrasib (MRTX849) Cetuximab (EGFR inhibitor)Colorectal Cancer (CRC)Mitigated adaptive resistance via EGFR signaling. The KRYSTAL-1 trial showed promising clinical activity.[6][7]
ChemotherapySolid TumorsKRYSTAL-1 is a multiple expansion cohort trial evaluating adagrasib alone or in combination with other anticancer therapies.[6]
Divarasib (GDC-6036) Cetuximab, FOLFOX, FOLFIRICRCOngoing clinical trials are evaluating these combinations.[8][9]
Pembrolizumab, Platinum-based chemotherapyNSCLCThe Krascendo-170 Lung trial is assessing this combination in untreated advanced NSCLC.[10][11]
JDQ443 TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), Ribociclib (CDK4/6 inhibitor)NSCLC, CRC (PDX models)Enhanced single-agent activity observed in preclinical models.[2][12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of KRAS G12C inhibitors.

In Vitro Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor on the growth of cancer cell lines harboring the mutation.

  • Cell Lines: NCI-H373 (NSCLC, KRAS G12C mutant) is a commonly used cell line.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound (e.g., this compound).

    • After a defined incubation period (e.g., 6 days for this compound), cell viability is assessed using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).

    • The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

  • Methodology:

    • Human cancer cells (e.g., NCI-H1373) are subcutaneously injected into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound (e.g., this compound) is administered orally at various doses for a specified duration (e.g., daily for 13 days).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the therapeutic strategies.

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (Inactive, GDP-bound) GRB2_SOS1->KRAS_GDP GEF activity KRAS_GTP KRAS G12C (Active, GTP-bound) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GAP activity MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding Chemotherapy Chemotherapy Chemotherapy->Proliferation Induces Apoptosis

Caption: KRAS G12C signaling and points of therapeutic intervention.

Preclinical_Workflow Preclinical Evaluation Workflow for Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellLine Select KRAS G12C Mutant Cell Lines Mono_IC50 Determine Monotherapy IC50 (this compound) CellLine->Mono_IC50 Combo_IC50 Determine Combination IC50 (this compound + Chemo) Mono_IC50->Combo_IC50 Synergy Assess for Synergy (e.g., CI score) Combo_IC50->Synergy Xenograft Establish Xenograft Tumor Model Synergy->Xenograft Treatment Administer Monotherapy and Combination Therapy Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI Toxicity Evaluate Toxicity (e.g., body weight) TGI->Toxicity Data Collect and Analyze Efficacy and Safety Data Toxicity->Data Comparison Compare Monotherapy vs. Combination Therapy Data->Comparison

Caption: A typical preclinical workflow for evaluating combination therapies.

References

Comparative Analysis of ASP6918 Resistance Profiles in the Context of Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted resistance profile of the preclinical KRAS G12C inhibitor, ASP6918, alongside the established resistance mechanisms of the approved therapies, sotorasib and adagrasib. Due to the preclinical status of this compound, its clinical resistance profile has not yet been characterized. The information presented herein for this compound is therefore extrapolated from the known class effects of covalent KRAS G12C inhibitors. The guide is intended to inform future research and clinical trial design by anticipating potential mechanisms of resistance to this novel agent.

Introduction to this compound

This compound is a potent and orally active covalent inhibitor of the KRAS G12C mutation.[1] This mutation is a key driver in several solid tumors, most notably in a subset of non-small cell lung cancers (NSCLC).[2][3] Like other covalent KRAS G12C inhibitors, this compound works by irreversibly binding to the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This action inhibits downstream signaling through pathways such as the MAPK/ERK cascade, ultimately leading to reduced tumor cell proliferation and survival.[4][5]

Comparative Resistance Profiles: Sotorasib, Adagrasib, and Predicted for this compound

The development of resistance is a significant clinical challenge for targeted therapies, including KRAS G12C inhibitors. Resistance mechanisms are broadly classified as "on-target," involving alterations in the KRAS gene itself, or "off-target," where other signaling pathways are activated to bypass the inhibited KRAS G12C.[2][3] While specific data for this compound is not yet available, its resistance profile is anticipated to mirror that of sotorasib and adagrasib due to their shared mechanism of action.

Table 1: Comparison of Acquired Resistance Mechanisms to Covalent KRAS G12C Inhibitors

Resistance Mechanism CategorySpecific AlterationSotorasibAdagrasibPredicted for this compound
On-Target Resistance Secondary KRAS Mutations
G12D/R/V/W, G13D, Q61HYes[6][7]Yes[6][8]Likely
R68S, H95D/Q/R, Y96C/D/SYes[9]Yes[6][8]Likely
KRAS G12C Allele Amplification Yes[7]Yes[6]Likely
Off-Target Resistance Bypass Pathway Activation
Receptor Tyrosine Kinase (RTK) Activation
MET AmplificationYes[10]Yes[6][8]Likely
EGFR, FGFR, RET alterationsYes[7][10]Yes[6][8]Likely
Downstream Pathway Mutations
NRAS, BRAF, MAP2K1 (MEK1) mutationsYes[7]Yes[6][8]Likely
Loss of Tumor Suppressors
NF1, PTEN loss-of-functionObserved[6]Observed[6][8]Possible
Histologic Transformation
Adenocarcinoma to Squamous Cell CarcinomaObserved[11]Observed[6][8]Possible

Signaling Pathways and Resistance Mechanisms

The primary signaling pathway inhibited by KRAS G12C inhibitors is the MAPK/ERK pathway. However, resistance can emerge through various mechanisms that reactivate this pathway or activate parallel survival pathways.

KRAS_Signaling_and_Resistance cluster_upstream Upstream Signaling cluster_ras RAS Signaling cluster_downstream Downstream Effectors cluster_resistance Resistance Mechanisms RTK RTKs (EGFR, MET, etc.) SOS1 SOS1 RTK->SOS1 SHP2 SHP2 RTK->SHP2 KRAS_G12C_inactive KRAS G12C (GDP-bound) SOS1->KRAS_G12C_inactive SHP2->KRAS_G12C_inactive KRAS_G12C_active KRAS G12C (GTP-bound) KRAS_G12C_inactive->KRAS_G12C_active GTP Loading KRAS_G12C_active->KRAS_G12C_inactive GTP Hydrolysis RAF RAF KRAS_G12C_active->RAF PI3K PI3K KRAS_G12C_active->PI3K This compound This compound This compound->KRAS_G12C_inactive Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation OnTarget On-Target (Secondary KRAS mutations, KRAS G12C amplification) OnTarget->KRAS_G12C_active Maintains Active State OffTarget Off-Target (Bypass Pathway Activation: RTK activation, NRAS/BRAF mutations) OffTarget->RAF Reactivates Pathway OffTarget->PI3K Activates Parallel Pathway

Caption: KRAS signaling pathway and mechanisms of resistance to this compound.

Experimental Protocols for Resistance Analysis

The identification and characterization of resistance mechanisms are crucial for the development of next-generation inhibitors and combination therapies. Below are detailed methodologies for key experiments used to study resistance to KRAS G12C inhibitors.

In Vitro Drug Resistance Assays

Objective: To generate and characterize cell lines with acquired resistance to a KRAS G12C inhibitor.

Protocol:

  • Cell Line Selection: Begin with a KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).

  • Dose Escalation: Culture the cells in the presence of the KRAS G12C inhibitor, starting at a concentration equal to the GI50 (the concentration that inhibits growth by 50%).[11]

  • Chronic Exposure: Maintain the cells in culture with the inhibitor, gradually increasing the concentration over several weeks to months as the cells adapt and develop resistance.[11]

  • Isolation of Resistant Clones: Once a population of cells can proliferate in the presence of a high concentration of the inhibitor, isolate single-cell clones.

  • Characterization: Characterize the resistant clones by:

    • Viability Assays: Confirm the shift in GI50 compared to the parental cell line.

    • Western Blotting: Assess the reactivation of downstream signaling pathways (e.g., p-ERK, p-AKT).

    • Genomic Analysis: Perform next-generation sequencing (NGS) to identify mutations in KRAS and other relevant genes.

In_Vitro_Resistance_Workflow start Parental KRAS G12C Cell Line chronic_exposure Chronic Exposure to KRAS G12C Inhibitor (Dose Escalation) start->chronic_exposure resistant_population Resistant Cell Population chronic_exposure->resistant_population clone_isolation Isolate Single Cell Clones resistant_population->clone_isolation characterization Characterize Clones: - Viability Assays - Western Blot - Genomic Sequencing clone_isolation->characterization

Caption: Workflow for generating in vitro resistant cell lines.

In Vitro Mutagenesis Screen

Objective: To systematically identify all possible mutations in KRAS that can confer resistance to a KRAS G12C inhibitor.

Protocol:

  • Library Generation: Create a library of plasmids containing all possible single amino acid substitutions in the KRAS gene using techniques like CRISPR-Cas9-based saturated mutagenesis.[6]

  • Cell Transduction: Introduce the library of KRAS mutants into a suitable host cell line.

  • Drug Selection: Treat the transduced cell population with the KRAS G12C inhibitor at a concentration that eliminates cells expressing wild-type or sensitive KRAS mutants.

  • Sequencing: Isolate the surviving cells and sequence the KRAS gene to identify the mutations that confer resistance.

  • Validation: Validate the resistance-conferring mutations by individually expressing them in sensitive cells and confirming their ability to grow in the presence of the inhibitor.

Patient-Derived Xenograft (PDX) Models

Objective: To study the development of resistance to a KRAS G12C inhibitor in a more clinically relevant in vivo setting.

Protocol:

  • Model Establishment: Implant tumor fragments from a patient with a KRAS G12C-mutant cancer into immunodeficient mice.[12]

  • Treatment: Once the tumors are established, treat the mice with the KRAS G12C inhibitor.

  • Monitoring: Monitor tumor growth over time.

  • Analysis of Resistant Tumors: When tumors develop resistance and begin to regrow, harvest the tumor tissue.

  • Characterization: Analyze the resistant tumors using:

    • Histology: To assess for any changes in tumor morphology.

    • Genomic and Transcriptomic Analysis: To identify mutations and changes in gene expression associated with resistance.

Conclusion and Future Directions

While this compound holds promise as a novel therapeutic for KRAS G12C-mutant cancers, the emergence of drug resistance is a foreseeable challenge. The resistance mechanisms observed with sotorasib and adagrasib provide a valuable roadmap for anticipating and potentially overcoming resistance to this compound. Future research should focus on validating the predicted resistance profile of this compound in preclinical models and developing rational combination strategies to target both on-target and off-target resistance mechanisms. Early identification of resistance through methods like liquid biopsy will also be crucial for optimizing patient outcomes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pivotal drug discovery and development, the proper handling and disposal of investigational compounds like ASP6918 is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive operational and disposal plan for this compound, a potent KRAS G12C inhibitor. Adherence to these guidelines is critical to ensure the safety of personnel and compliance with regulatory standards.

Disclaimer: As no specific safety data sheet (SDS) for this compound was publicly available at the time of this writing, the following procedures are based on best practices for handling potent, hazardous pharmaceutical compounds and information available for similar KRAS G12C inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements and to review the compound-specific SDS upon receipt.

Immediate Safety and Handling

Prior to handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the required safety protocols.

Personal Protective Equipment (PPE):

The following table outlines the mandatory PPE when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A dedicated laboratory coat must be worn at all times.

Emergency First Aid Procedures:

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

This compound Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.[2][3]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous materials.[1]

    • Solid Waste: All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.[1] Do not dispose of this chemical down the drain.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[1]

    • The label should also include the date when the waste was first added to the container.[1]

  • Storage of Waste:

    • Store hazardous waste in a designated, secure area away from general laboratory traffic.[1]

    • The storage area must have secondary containment to prevent spills.[1]

    • Consult your institution's EHS office for specific storage time limits.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

    • All personnel involved in waste removal and cleaning of handling areas must be trained in appropriate procedures to protect themselves and the environment.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated (Solid or Liquid) B Is the waste solid or liquid? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store in Designated Secure Area with Secondary Containment C->E D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G

This compound Waste Disposal Workflow

This guide provides a foundational framework for the safe handling and disposal of this compound. All laboratory personnel must remain vigilant and adhere to these and their institution-specific protocols to maintain a safe and compliant research environment.

References

Essential Safety and Logistical Information for Handling ASP6918

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of ASP6918, a potent and orally active KRAS G12C inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, research-grade chemical compounds and data from analogous KRAS G12C inhibitors.

Immediate Safety and Handling Precautions

This compound is intended for research use only and is not for human or veterinary use. As a potent inhibitor of a critical signaling pathway, it should be handled with extreme care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. For activities with a high risk of splashing, double gloving is recommended.

  • Body Protection: A lab coat must be worn. For procedures with a potential for aerosol or dust generation, a disposable gown is advised.

  • Respiratory Protection: For handling the solid compound or when aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's biological activity.

ParameterValueCell Line/ModelSource
In Vitro Potency
IC₅₀ (KRAS G12C Inhibition)0.028 µMCell-free assay[1][2][3]
IC₅₀ (Cell Growth Inhibition)0.0061 µMNCI-H1373 cells[1]
In Vivo Efficacy
Tumor Growth Inhibition (TGI)27%NCI-H1373 xenograft mouse model (10 mg/kg, p.o., daily for 13 days)[1]
Tumor Growth Inhibition (TGI)68%NCI-H1373 xenograft mouse model (20 mg/kg, p.o., daily for 13 days)[1]
Tumor Growth Inhibition (TGI)49%NCI-H1373 xenograft mouse model (40 mg/kg, p.o., daily for 13 days)[1]
Tumor Growth Inhibition (TGI)73%NCI-H1373 xenograft mouse model (60 mg/kg, p.o., daily for 13 days)[1]

Operational Plan: Preparation and Handling

Storage:

  • Solid Form: Store at -20°C for long-term storage.

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Under a chemical fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions for Cell-Based Assays:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in sterile culture medium to the desired final concentrations.

  • To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is below a level that affects cell viability (typically <0.5%).

  • Include a vehicle control (culture medium with the same final concentration of solvent) in all experiments.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated pipette tips, gloves, and other disposable labware. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: All non-disposable labware that has come into contact with this compound should be decontaminated by soaking in a suitable chemical disinfectant or by following your institution's specific procedures for hazardous chemical waste.

Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste generated.

Experimental Protocol: Cell Viability Assay

This protocol is a representative example for assessing the effect of this compound on the viability of a KRAS G12C mutant cancer cell line, such as NCI-H1373.

  • Cell Seeding: Plate NCI-H1373 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72 hours (or the desired time point) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRAS(G12C)-GDP (Inactive) KRAS(G12C)-GDP (Inactive) SOS1->KRAS(G12C)-GDP (Inactive) GTP Loading KRAS(G12C)-GTP (Active) KRAS(G12C)-GTP (Active) KRAS(G12C)-GDP (Inactive)->KRAS(G12C)-GTP (Active) RAF RAF KRAS(G12C)-GTP (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->KRAS(G12C)-GDP (Inactive) Inhibition

Caption: KRAS signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.